molecular formula C8H9Cl2N3 B563301 3-(1H-Imidazol-4-YL)pyridine dihydrochloride CAS No. 219121-67-2

3-(1H-Imidazol-4-YL)pyridine dihydrochloride

Cat. No.: B563301
CAS No.: 219121-67-2
M. Wt: 218.081
InChI Key: UFDCPZIWTKLRKJ-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-4-YL)pyridine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H9Cl2N3 and its molecular weight is 218.081. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1H-imidazol-5-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h1-6H,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDCPZIWTKLRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696524
Record name 3-(1H-Imidazol-5-yl)pyridine--hydrogen chloride (1/2)
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Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219121-67-2
Record name 3-(1H-Imidazol-5-yl)pyridine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-4-yl)pyridine dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-Imidazol-4-YL)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-Imidazol-4-YL)pyridine Dihydrochloride, a pyridinyl imidazole derivative of interest in medicinal chemistry and drug development. This document details the synthetic route starting from readily available precursors, outlines the conversion to its dihydrochloride salt, and presents the analytical techniques used for its characterization. Furthermore, it explores the biological context of pyridinyl imidazoles as inhibitors of the p38 MAP kinase signaling pathway.

Synthesis

The synthesis of this compound is a two-step process. The first step involves the synthesis of the free base, 4-(3-pyridyl)-1H-imidazole, via the Debus-Radziszewski reaction.[1][2] The subsequent step is the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Synthesis of 4-(3-Pyridyl)-1H-imidazole

The Debus-Radziszewski reaction is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form an imidazole.[2] In this synthesis, pyridylglyoxal, formed from the oxidation of 3-(α-bromoacetyl)pyridine, serves as the 1,2-dicarbonyl component, formaldehyde as the aldehyde, and ammonium acetate as the source of ammonia.[1]

Experimental Protocol:

  • Oxidation of 3-(α-bromoacetyl)pyridine: 3-(α-bromoacetyl)pyridine is oxidized using a suitable oxidizing agent, such as dimethyl sulfoxide (DMSO), to yield pyridylglyoxal.[1]

  • Debus-Radziszewski Cyclization: The resulting pyridylglyoxal is then subjected to a cyclization reaction with formaldehyde and an excess of ammonium acetate in a suitable solvent, such as acetic acid. The reaction mixture is heated to facilitate the formation of the imidazole ring.[1]

  • Work-up and Purification: Following the reaction, the mixture is cooled and made alkaline to precipitate the crude product. The solid is then collected by filtration, washed, and can be purified by recrystallization from an appropriate solvent to yield pure 4-(3-pyridyl)-1H-imidazole.

Synthesis of this compound

The free base, 4-(3-pyridyl)-1H-imidazole, is converted to its dihydrochloride salt by treatment with hydrochloric acid. The two basic nitrogen atoms, one in the pyridine ring and one in the imidazole ring, are protonated to form the dihydrochloride salt.

Experimental Protocol:

  • Dissolution: 4-(3-pyridyl)-1H-imidazole is dissolved in a suitable anhydrous solvent, such as ethanol or isopropanol.

  • Acidification: A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the free base. A stoichiometric amount of at least two equivalents of HCl is required for the formation of the dihydrochloride salt.

  • Precipitation and Isolation: The dihydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is then collected by filtration.

  • Drying: The collected solid is washed with a small amount of the cold solvent and dried under vacuum to yield this compound.

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following tables summarize the expected and reported characterization data for the free base and its dihydrochloride salt.

Table 1: Physicochemical and Yield Data

Parameter4-(3-Pyridyl)-1H-imidazole (Free Base)This compound
Molecular Formula C₈H₇N₃C₈H₉Cl₂N₃
Molecular Weight 145.16 g/mol 218.08 g/mol
Appearance Off-white to pale yellow solidWhite to off-white crystalline solid (expected)
Melting Point Not consistently reportedNot available
Overall Yield ~66% (from 3-(α-bromoacetyl)pyridine)[1]High (expected from free base)

Table 2: Spectroscopic Data

Technique4-(3-Pyridyl)-1H-imidazole (Free Base) - Representative DataThis compound - Expected Shifts
¹H NMR Chemical shifts (δ, ppm) for pyridine and imidazole protons.Downfield shifts for all protons, especially those adjacent to the protonated nitrogen atoms, due to increased deshielding.
¹³C NMR Chemical shifts (δ, ppm) for pyridine and imidazole carbons.Downfield shifts for carbon atoms, particularly those bonded to or near the protonated nitrogen atoms.
FTIR (cm⁻¹) N-H stretching, C=N and C=C stretching of aromatic rings.Broad N-H⁺ stretching bands in the 2500-3000 cm⁻¹ region, characteristic of amine hydrochlorides. Shifts in C=N and C=C stretching frequencies.
Mass Spec (m/z) [M+H]⁺ at 146.07The molecular ion of the free base (145.16) would be observed, as the HCl adduct is typically not stable in the gas phase under MS conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

G Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (3-(α-bromoacetyl)pyridine, Formaldehyde, Ammonium Acetate) oxidation Oxidation start->oxidation DMSO cyclization Debus-Radziszewski Cyclization oxidation->cyclization Formaldehyde, Ammonium Acetate free_base 4-(3-Pyridyl)-1H-imidazole (Free Base) cyclization->free_base Purification protonation Protonation with HCl free_base->protonation Anhydrous Solvent dihydrochloride 3-(1H-Imidazol-4-YL)pyridine Dihydrochloride protonation->dihydrochloride Isolation nmr NMR Spectroscopy (¹H and ¹³C) dihydrochloride->nmr ftir FTIR Spectroscopy dihydrochloride->ftir ms Mass Spectrometry dihydrochloride->ms elemental Elemental Analysis dihydrochloride->elemental

Caption: Synthesis and characterization workflow.

p38 MAP Kinase Signaling Pathway

Pyridinyl imidazole compounds are a well-known class of inhibitors of p38 mitogen-activated protein (MAP) kinases.[3] The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[4][5][6] The diagram below illustrates this pathway and the point of inhibition by pyridinyl imidazoles.

G p38 MAP Kinase Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular stimuli Stress Stimuli (UV, Osmotic Shock, Cytokines) mapkkk MAPKKK (e.g., ASK1, TAK1) stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (Transcription Factors, Kinases) p38->substrates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor Pyridinyl Imidazole Inhibitor inhibitor->p38

Caption: Inhibition of p38 MAPK by pyridinyl imidazoles.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-Imidazol-4-YL)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-Imidazol-4-YL)pyridine Dihydrochloride. Due to the limited availability of direct experimental data for this specific salt form, this document combines reported data for the parent compound and related structures with computationally predicted values for the dihydrochloride salt. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this compound, offering insights into its chemical and physical characteristics, alongside detailed experimental protocols for its analysis and a review of its potential biological context as a histamine H3 receptor antagonist.

Chemical Identity and Structure

3-(1H-Imidazol-4-YL)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an imidazole group. The dihydrochloride salt is formed by the protonation of two of the basic nitrogen atoms in the molecule, typically the pyridine nitrogen and one of the imidazole nitrogens.

Table 1: Chemical Identity

IdentifierValue
Chemical Name This compound
Molecular Formula C₈H₉Cl₂N₃
Molecular Weight 218.09 g/mol
Canonical SMILES C1=CN=C(C=C1)C2=CN=CN2.Cl.Cl
InChI Key YFOKBFRTGLSZLU-UHFFFAOYSA-N
CAS Number 51746-85-1 (Parent Compound)

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). For ionizable compounds such as this compound, properties like solubility and lipophilicity are highly pH-dependent.

Table 2: Predicted and Reported Physicochemical Properties

PropertyPredicted/Reported ValueRemarks
Melting Point (°C) >250 (Predicted)Hydrochloride salts of similar small molecules often have high melting points.[1]
Boiling Point (°C) 422.4 ± 20.0 (Predicted for parent)High boiling point is expected due to the polar and aromatic nature of the molecule.
Aqueous Solubility High (Predicted)As a dihydrochloride salt, high aqueous solubility is anticipated, particularly in acidic to neutral pH.[2]
pKa ~5.5 (Pyridine), ~7.0 (Imidazole) (Predicted for parent)The dihydrochloride form will have lower pKa values for the protonated nitrogens.
LogP 0.8 (Predicted for parent)Represents the lipophilicity of the neutral form.
LogD at pH 7.4 <0 (Predicted)Indicates that at physiological pH, the ionized form is more prevalent, leading to higher hydrophilicity.[3][4]

Biological Context: Histamine H3 Receptor Antagonism

Compounds structurally related to 3-(1H-Imidazol-4-YL)pyridine are known to act as antagonists at the histamine H3 receptor.[5] The H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons.[6] Antagonism of the H3 receptor leads to increased release of histamine and other neurotransmitters, which has therapeutic potential for various neurological and psychiatric disorders.[5]

Histamine H3 Receptor Signaling Pathway

Activation of the H3 receptor is coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6][7] H3 receptor activation can also modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[7] Antagonists of the H3 receptor block these effects, thereby increasing neuronal activity.

H3_Receptor_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition other_pathways Other Signaling Pathways (e.g., MAPK) G_protein->other_pathways Modulation cAMP cAMP AC->cAMP Conversion Histamine Histamine Histamine->H3R Agonist Antagonist 3-(1H-Imidazol-4-YL)pyridine (Antagonist) Antagonist->H3R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activation ATP ATP ATP->AC CREB CREB PKA->CREB Phosphorylation

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Melting_Point_Workflow start Start prep Sample Preparation: - Dry the sample - Finely powder the sample start->prep load Load Capillary Tube: - Pack 2-3 mm of sample prep->load place Place in Melting Point Apparatus load->place heat Heat the sample (e.g., 2 °C/min ramp) place->heat observe Observe and Record: - Onset of melting - Completion of melting heat->observe end End observe->end

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. The sample should be a fine, homogenous powder.[8]

  • Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[8]

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Aqueous Solubility Determination

The aqueous solubility of an ionizable compound is determined across a range of pH values to construct a pH-solubility profile.

Solubility_Workflow start Start prep Prepare pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) start->prep add_excess Add excess solid to each buffer in separate vials prep->add_excess equilibrate Equilibrate at a constant temperature (e.g., 25°C or 37°C) with agitation for 24-48h add_excess->equilibrate separate Separate solid and liquid (e.g., centrifugation, filtration) equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC-UV, LC-MS) separate->analyze end End analyze->end

Caption: Workflow for Aqueous Solubility Determination.

Methodology (Shake-Flask Method):

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[9]

  • Equilibration: Add an excess amount of this compound to each buffer solution in sealed vials. These vials are then agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

pKa Determination

The pKa values of the ionizable groups in the molecule can be determined by potentiometric titration.

pKa_Workflow start Start dissolve Dissolve a known amount of sample in deionized water start->dissolve titrate Titrate with a standardized acid or base solution dissolve->titrate monitor Monitor pH continuously with a calibrated pH electrode titrate->monitor plot Plot pH vs. volume of titrant monitor->plot determine Determine pKa from the inflection points of the curve plot->determine end End determine->end

Caption: Workflow for pKa Determination.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.[10]

LogP/LogD Determination

The octanol-water partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH (e.g., 7.4) are important measures of lipophilicity.

LogP_LogD_Workflow start Start prepare Prepare octanol and aqueous (buffered for LogD) phases start->prepare dissolve Dissolve sample in one phase prepare->dissolve mix Mix the two phases vigorously to allow partitioning dissolve->mix equilibrate Allow phases to separate mix->equilibrate analyze Analyze concentration in both octanol and aqueous phases equilibrate->analyze calculate Calculate LogP or LogD analyze->calculate end End calculate->end

Caption: Workflow for LogP/LogD Determination.

Methodology (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (for LogD, typically at pH 7.4) are pre-saturated with each other.[11]

  • Partitioning: A known amount of this compound is added to the two-phase system and shaken vigorously for a period to allow for partitioning between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP (for the neutral molecule) or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3][4]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is limited, the combination of data from related compounds and computational predictions offers valuable insights for researchers and drug development professionals. The provided experimental protocols serve as a practical guide for the in-house characterization of this and similar compounds. Further investigation into its biological activity, particularly as a histamine H3 receptor antagonist, is warranted to fully elucidate its therapeutic potential.

References

The Rising Promise of Imidazole-Pyridine Compounds: A Technical Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, imidazole-pyridine derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of novel imidazole-pyridine compounds, with a focus on their anticancer and antimicrobial properties. This document details the quantitative measures of their potency, the experimental methodologies used for their evaluation, and the signaling pathways through which they exert their effects.

Anticancer Activity: Quantitative Analysis

Numerous studies have highlighted the potent cytotoxic effects of imidazole-pyridine derivatives against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several novel series of these compounds. The following tables summarize the in vitro anticancer activity of representative imidazole-pyridine compounds.

Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[1][2]
IP-6 HCC1937 (Breast)47.7[1][2]
IP-7 HCC1937 (Breast)79.6[1][2]
Compound 8 HeLa (Cervical)0.34[3]
MDA-MB-231 (Breast)0.32[3]
ACHN (Renal)0.39[3]
HCT-15 (Colon)0.31[3]
Compound 12 MDA-MB-231 (Breast)0.29[3]
HCT-15 (Colon)0.30[3]
Compound 13 HCT-15 (Colon)0.30[3]
Compound 5a MDA-MB-468 (Breast)45.82 (24h)[4][5]
Compound 5c MDA-MB-468 (Breast)43.46 (24h)[4][5]
Compound 5e BT-474 (Breast)39.19 (24h)[4]

Table 2: In Vitro Cytotoxicity of Imidazole-Pyridine Hybrid Molecules on Breast Cancer Cell Lines

Compound CodeCell LineIC50 (µM) at 24hIC50 (µM) at 48h
5a MDA-MB-46845.82 ± 1.3242.40 ± 1.21
BT-474>100>100
T-47D>100>100
MCF-7>100>100
5c MDA-MB-46843.46 ± 1.0849.23 ± 1.21
BT-47435.98 ± 1.0940.47 ± 1.13
T-47D>100>100
MCF-7>100>100
5d MDA-MB-468>100>100
BT-47435.56 ± 1.0239.62 ± 1.09
T-47D<50>50
MCF-7>100>100
5e MDA-MB-468>100>100
BT-47439.19 ± 1.1239.85 ± 1.25
T-47D>100>100
MCF-7>100>100

Antimicrobial Activity: Quantitative Analysis

In addition to their anticancer potential, imidazole-pyridine compounds have demonstrated notable activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of Imidazole-Pyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
HL1 Staphylococcus aureus625[6]
MRSA1250[6]
HL2 Staphylococcus aureus625[6]
MRSA625[6]
Escherichia coli2500[6]
Pseudomonas aeruginosa2500[6]
Acinetobacter baumannii2500[6]
Compound 10 Staphylococcus epidermidis 887E1[7]

Experimental Protocols

The reliable determination of biological activity is contingent upon robust and well-defined experimental protocols. This section provides detailed methodologies for the key assays cited in the evaluation of imidazole-pyridine compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (imidazole-pyridine derivatives)

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 1.5 to 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

CDK9 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Peptide substrate (e.g., CDK7/9tide)

  • Test compounds (imidazole-pyridine derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.

  • Reaction Setup:

    • Add 5 µL of the diluted test inhibitor or DMSO (for positive control) to the wells of a 384-well plate.

    • Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.

    • Thaw the CDK9/Cyclin T1 enzyme on ice and dilute it to the desired concentration (e.g., 5 ng/µL) with 1x Kinase Assay Buffer.

  • Kinase Reaction:

    • Prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate.

    • Initiate the kinase reaction by adding 20 µL of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[9]

  • Detection:

    • Thaw the Kinase-Glo™ Max reagent.

    • Add 50 µL of the reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 15 minutes, protected from light.[9]

  • Luminescence Measurement: Read the luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of imidazole-pyridine compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Dysregulation of this pathway is a hallmark of many cancers. Several imidazole-pyridine derivatives have been identified as potent inhibitors of PI3K.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt Phosphorylates ImidazolePyridine Imidazole-Pyridine Compound ImidazolePyridine->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazole-pyridine compounds.

CDK9 and Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex.[12][13] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, leading to the transition from abortive to productive transcriptional elongation.[12][13] Inhibition of CDK9 can therefore lead to the downregulation of anti-apoptotic and pro-proliferative genes, making it an attractive target for cancer therapy.

CDK9_Transcription_Regulation cluster_promoter Promoter Region PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD DSIF_NELF DSIF/NELF (Negative Elongation Factors) PTEFb->DSIF_NELF Phosphorylates Transcription_Elongation Productive Transcription Elongation RNAPII->Transcription_Elongation DSIF_NELF->RNAPII Pauses Gene_Expression Expression of Oncogenes & Anti-apoptotic Proteins Transcription_Elongation->Gene_Expression ImidazolePyridine Imidazole-Pyridine Compound ImidazolePyridine->PTEFb Inhibits

Caption: Role of CDK9 in transcriptional regulation and its inhibition by imidazole-pyridine compounds.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel imidazole-pyridine compounds follow a systematic workflow, beginning with chemical synthesis and culminating in comprehensive biological evaluation.

Experimental_Workflow Synthesis Chemical Synthesis of Imidazole-Pyridine Library Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro_Screening In Vitro Biological Screening Purification->InVitro_Screening Anticancer_Assays Anticancer Assays (e.g., MTT Assay) InVitro_Screening->Anticancer_Assays Antimicrobial_Assays Antimicrobial Assays (e.g., MIC Determination) InVitro_Screening->Antimicrobial_Assays Hit_Identification Hit Identification and Lead Compound Selection Anticancer_Assays->Hit_Identification Antimicrobial_Assays->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Kinase_Inhibition Kinase Inhibition Assays (e.g., CDK9, PI3K) Mechanism_of_Action->Kinase_Inhibition Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_of_Action->Signaling_Pathway_Analysis Lead_Optimization->Synthesis Iterative Design InVivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->InVivo_Studies Preclinical_Development Preclinical Development InVivo_Studies->Preclinical_Development

Caption: General experimental workflow for the development of imidazole-pyridine based therapeutic agents.

Conclusion

Novel imidazole-pyridine compounds represent a versatile and potent class of biologically active molecules with significant potential in the fields of oncology and infectious diseases. The data presented in this guide underscore their ability to inhibit cancer cell growth and microbial proliferation at low concentrations. The elucidation of their mechanisms of action, particularly their role as kinase inhibitors, provides a solid foundation for the rational design of next-generation therapeutics. The detailed experimental protocols and workflow diagrams included herein serve as a valuable resource for researchers dedicated to advancing the development of these promising compounds from the laboratory to the clinic. Further exploration of the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

The Core Mechanism of 3-(1H-Imidazol-4-YL)pyridine as a Kinase Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of kinase inhibitors based on the 3-(1H-imidazol-4-yl)pyridine scaffold. This chemical moiety is a cornerstone of a significant class of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in a host of inflammatory diseases and cancers. This document outlines the molecular interactions, quantitative inhibitory data, relevant signaling pathways, and the experimental protocols used to characterize these compounds.

Executive Summary

Compounds incorporating the 3-(1H-imidazol-4-yl)pyridine core, often referred to as pyridinyl imidazoles, are potent and selective inhibitors of p38 MAP kinase, particularly the α and β isoforms. Their primary mechanism of action is ATP-competitive inhibition, where they occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. The defining interaction is a hydrogen bond formed between the pyridine nitrogen and the backbone amide of methionine 109 in the hinge region of p38. This guide delves into the specifics of this interaction, the structure-activity relationships that govern potency, and the experimental validation of their biological activity.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stress stimuli, such as UV radiation and osmotic shock, as well as inflammatory cytokines like TNF-α and IL-1β.[1] The pathway involves a tiered system of kinases. Upstream MAP kinase kinases (MKKs), predominantly MKK3 and MKK6, dually phosphorylate p38 on a conserved TGY motif, leading to its activation.[1] Activated p38 then phosphorylates a variety of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, culminating in diverse cellular responses including inflammation, apoptosis, and cell cycle regulation.[1]

p38_MAPK_pathway extracellular Extracellular Stimuli (Stress, Cytokines) mkk3_6 MKK3 / MKK6 extracellular->mkk3_6 p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 phosphorylates downstream Downstream Substrates (MK2, ATF2) p38->downstream phosphorylates inhibitor 3-(1H-Imidazol-4-YL)pyridine Derivatives inhibitor->p38 inhibits response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Molecular Mechanism of Action

The 3-(1H-imidazol-4-yl)pyridine scaffold is the essential pharmacophore for this class of p38 MAPK inhibitors.[2] These compounds bind to the ATP-binding site of both the active (dual-phosphorylated) and inactive forms of the kinase.[2]

The key molecular interactions are:

  • Hinge Binding: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone NH group of methionine 109 in the hinge region of the p38 kinase.[2]

  • Hydrophobic Pocket: An aryl substituent at the 4-position of the imidazole ring penetrates into a hydrophobic pocket within the active site, an area not occupied by ATP.[2] This interaction significantly contributes to the potency and selectivity of the inhibitor.

The core 3-(1H-imidazol-4-yl)pyridine structure itself is a foundational scaffold, and while it possesses the necessary elements for p38 binding, potent inhibition is typically achieved through further derivatization, particularly at the 4-position of the imidazole ring.

Quantitative Inhibitory Data

The inhibitory potency of various derivatives based on the imidazol-yl pyridine scaffold has been quantified using in vitro kinase assays, with IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) being the standard metric. Below is a summary of reported IC50 values for representative compounds against p38α MAPK.

Compound IDStructurep38α IC50 (nM)Reference
11a Imidazol-5-yl pyridine derivative47[3]
11d Imidazol-5-yl pyridine derivative45[3]
AA6 N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative403.57[4]
SB203580 A prototypical pyridinyl imidazole p38 inhibitor222.44[4]

Note: The exact structures of compounds 11a and 11d are detailed in the cited literature. SB203580 is included as a well-characterized reference compound.

Structure-Activity Relationship (SAR)

The development of potent p38 MAPK inhibitors from the 3-(1H-imidazol-4-yl)pyridine scaffold has been guided by extensive structure-activity relationship studies.[2][5]

  • Pyridine Ring: The 4-pyridinyl isomer is generally the most potent, as it optimally positions the nitrogen for the key hydrogen bond with Met109.

  • Imidazole Core: The imidazole ring serves as a central scaffold. Modifications at other positions can influence solubility and cell permeability.

  • Aryl Substituent: The nature of the aryl group at the 4-position of the imidazole is a major determinant of potency. Electron-donating or -withdrawing groups on this ring can modulate the electronic properties and steric fit within the hydrophobic pocket.

  • Other Substituents: Substituents at the 2-position of the imidazole do not appear to be critical for p38 inhibition.[2]

Experimental Protocols

The characterization of 3-(1H-imidazol-4-yl)pyridine derivatives as kinase inhibitors involves a series of well-defined experimental procedures.

In Vitro p38 MAPK Inhibition Assay (Radiometric)

This method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate protein by the kinase.[1]

Materials:

  • Recombinant human p38α kinase

  • Substrate peptide (e.g., ATF2)

  • [γ-³²P]ATP

  • Test inhibitor compounds

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase assay buffer, p38α kinase, and the ATF2 substrate.

  • Inhibitor Addition: Add the test compounds across a range of concentrations. Include a vehicle-only control.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Washing: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression.

kinase_assay_workflow start Start prep_mix Prepare Kinase Reaction Mix (Buffer, p38α, Substrate) start->prep_mix add_inhibitor Add Test Inhibitor (Varying Concentrations) prep_mix->add_inhibitor initiate Initiate Reaction (Add [γ-³²P]ATP) add_inhibitor->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate and Spot on Phosphocellulose Paper incubate->terminate wash Wash to Remove Unincorporated [γ-³²P]ATP terminate->wash detect Measure Radioactivity (Scintillation Counting) wash->detect analyze Calculate % Inhibition and IC50 Value detect->analyze end End analyze->end

Caption: General workflow for a radiometric kinase inhibition assay.

ADP-Glo™ Kinase Assay (Luminescence-based)

This is a non-radioactive alternative that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[6]

Materials:

  • Recombinant human p38α kinase

  • Substrate peptide

  • ATP

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction as described for the radiometric assay, but using non-radiolabeled ATP. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent. This converts the ADP generated in the first step into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence of each well using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the IC50 values as described previously.

Conclusion

The 3-(1H-imidazol-4-yl)pyridine scaffold represents a highly successful and versatile starting point for the design of potent and selective p38 MAPK inhibitors. Its mechanism of action is well-characterized, relying on key interactions within the ATP-binding pocket of the kinase. The wealth of available structure-activity relationship data provides a solid foundation for the rational design of new derivatives with improved pharmacological properties. The experimental protocols detailed herein offer robust methods for the continued evaluation and development of this important class of kinase inhibitors for potential therapeutic applications in a range of human diseases.

References

An In-depth Technical Guide on 3-(1H-Imidazol-4-YL)pyridine Dihydrochloride: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3-(1H-Imidazol-4-YL)pyridine dihydrochloride. Due to the limited publicly available quantitative data for this specific compound, this document combines reported qualitative information with established, best-practice experimental protocols relevant to early-stage drug development. It also explores the potential biological context of this molecule by detailing the signaling pathway of its likely target, the Histamine H3 receptor.

Compound Overview
  • Compound Name: this compound

  • Base Compound: 3-(1H-Imidazol-4-yl)pyridine

  • CAS Number (Base): 51746-85-1[1][2][3]

  • Molecular Formula (Base): C₈H₇N₃[1]

  • Molecular Weight (Base): 145.16 g/mol [1]

The dihydrochloride salt form is synthesized to enhance the aqueous solubility and stability of the parent compound, a common practice in pharmaceutical development.

Solubility Profile

Table 1: Qualitative Solubility of 3-(1H-Imidazol-4-yl)pyridine (Base)

Solvent Solubility Reference
Water Soluble [1]
Methanol Soluble [1]
Ethanol Soluble [1]

| Other Polar Solvents | Generally Soluble |[4] |

Note: As a dihydrochloride salt, the aqueous solubility of the title compound is expected to be significantly higher than that of the free base, particularly in acidic to neutral pH ranges.

Stability Summary

Specific stability-indicating studies for this compound are not found in the public domain. The information below is based on supplier recommendations for the base compound and general chemical knowledge of related structures.

Table 2: Storage and Stability Recommendations

Parameter Recommendation Rationale / Reference
Solid State Storage Store at room temperature, sealed in a dry environment. Prevents hydrolysis and degradation.[1] For some related compounds, refrigerated temperatures (2-8°C) under an inert atmosphere are recommended for long-term storage.
Solution Stability Prepare solutions fresh. Protect from light. Imidazole-containing compounds can be susceptible to degradation under certain pH and light conditions.
pH Considerations Avoid highly basic conditions. The imidazole and pyridine rings have basic nitrogens and may be unstable at extreme pH values.

| Thermal Stability | The melting point of the base is 117-118°C. Avoid excessive heat. |[1] |

Experimental Protocols

The following sections detail standardized, best-practice methodologies for determining the solubility and stability of a research compound like this compound.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in various aqueous buffers and organic solvents.

Objective: To determine the saturation solubility (mg/mL or µM) of the compound.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent or buffer (e.g., pH 2.0, 5.0, 7.4, 9.0 aqueous buffers; ethanol; DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and/or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

  • Data Analysis: Calculate the solubility in the chosen units based on the measured concentration and dilution factor.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Analysis A1 Add excess solid to vials A2 Add various solvents (e.g., pH buffers, organic) B Agitate at constant T (24-48 hours) A2->B C Centrifuge to pellet excess solid B->C D1 Collect supernatant C->D1 D2 Dilute sample D1->D2 D3 Analyze via HPLC-UV against standard curve D2->D3 E Calculate Solubility (mg/mL or µM) D3->E

Caption: Workflow for Thermodynamic Solubility Assessment.
Protocol 2: Forced Degradation and Stability-Indicating Method Development

This study identifies potential degradation pathways and establishes an analytical method capable of separating the intact drug from its degradation products.

Objective: To assess the intrinsic stability of the compound under various stress conditions (hydrolysis, oxidation, photolysis, thermal).

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Incubate the stock solution at 60°C for 24 hours. For solid-state testing, store the powder at 60°C.

    • Photolytic: Expose the stock solution to UV light (e.g., 254 nm) and visible light (in a photostability chamber) for a defined period.

  • Sample Analysis: At designated time points, neutralize the acid/base samples and dilute all samples to a target concentration. Analyze by HPLC-UV/DAD (Diode Array Detector).

  • Method Validation: The HPLC method should demonstrate specificity, linearity, accuracy, and precision. The key is to achieve baseline separation between the parent compound peak and all major degradation product peaks. Peak purity analysis using the DAD is essential.

G Start Prepare Stock Solution of Compound Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (HCl, Heat) Stress->Acid Hydrolytic Base Base Hydrolysis (NaOH, Heat) Stress->Base Oxidation Oxidation (H₂O₂) Stress->Oxidation Oxidative Thermal Thermal (Heat) Stress->Thermal Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Photolytic Analysis Analyze all samples via HPLC-DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradants & Assess % Degradation Analysis->Result

Caption: Workflow for a Forced Degradation Stability Study.

Biological Context: Histamine H3 Receptor Signaling

The structural similarity of 3-(1H-Imidazol-4-YL)pyridine to known compounds like immethridine, a potent histamine H3 receptor agonist, strongly suggests it may target this receptor.[5] The H3 receptor is a Gi-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[6] It acts as both a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[6][7][8]

Key Signaling Events upon H3 Receptor Activation:

  • Gi-Protein Coupling: Agonist binding activates the associated Gi/o protein.

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][9] This, in turn, reduces the activity of Protein Kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx and thereby decreasing neurotransmitter release.[6][7]

  • Activation of Other Kinases: H3 receptor stimulation can also activate the MAPK/ERK and PI3K/AKT signaling pathways.[9]

  • Neurotransmitter Release Inhibition: As a heteroreceptor, its activation presynaptically inhibits the release of key neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[6][10]

G Histamine H3 Receptor (H3R) Signaling Pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_terminal Presynaptic Terminal H3R H3R (GPCR) Gi Gi/o Protein (α, βγ) H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Gαi Inhibits Ca_Channel N-Type Ca²⁺ Channel Gi->Ca_Channel Gβγ Inhibits MAPK MAPK/ERK Pathway Gi->MAPK Activates PI3K PI3K/AKT Pathway Gi->PI3K Activates ATP ATP Vesicles Neurotransmitter Vesicles Ca_Channel->Vesicles Ca²⁺ Influx cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression) PKA->Response MAPK->Response PI3K->Response NT_Release Inhibition of Neurotransmitter Release (Dopamine, ACh, NE, 5-HT) Vesicles->NT_Release Fusion & Release Agonist Agonist (e.g., Histamine, 3-(1H-Imidazol-4-YL)pyridine) Agonist->H3R

Caption: Simplified Histamine H3 Receptor signaling cascade.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to Imidazole-Based Heterocycles and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Therapeutic Targets of Imidazole-Based Heterocycles.

This in-depth guide explores the diverse and potent applications of imidazole-based heterocyclic compounds in modern drug discovery. The imidazole scaffold, a five-membered aromatic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1][2][3] This versatility has led to the development of numerous imidazole-containing drugs with applications ranging from antifungal and anticancer to anti-inflammatory therapies.[1][2]

This whitepaper provides a detailed overview of the key molecular targets of imidazole-based compounds, presenting quantitative data on their inhibitory activities, comprehensive experimental protocols for crucial assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.

Antifungal Targets: Disrupting Fungal Cell Membrane Integrity

A primary and well-established therapeutic application of imidazole derivatives is in the treatment of fungal infections.[4] The principal mechanism of action for azole antifungals, including imidazoles like clotrimazole and miconazole, is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][5][6][7]

The key enzyme in this pathway targeted by imidazoles is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme.[4][8] By binding to the heme iron of CYP51, imidazole antifungals prevent the conversion of lanosterol to ergosterol.[7][8] This disruption leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the fungal membrane's structural integrity and function, leading to growth inhibition.[5][6][9]

Quantitative Data: Inhibition of Fungal Lanosterol 14α-demethylase
CompoundFungal SpeciesIC50/Ki ValueNotesReference
RS-21607Rat liver (purified enzyme)Ki = 840 pMA potent and selective inhibitor.[10]
TioconazoleCandida albicans-Inhibition of desmethylsterol biosynthesis coincides with growth inhibition.[11]
General ImidazolesCandida albicans-Inhibition of ergosterol biosynthesis is a key mechanism.[9]

Note: Specific IC50 values for many imidazole antifungals against purified fungal CYP51 are not always readily available in public literature, but their potent antifungal activity at low concentrations is indicative of effective enzyme inhibition.

Experimental Protocol: Lanosterol 14α-demethylase Inhibition Assay

A representative method to determine the inhibitory potential of imidazole compounds against Lanosterol 14α-demethylase involves using radiolabeled substrates in a microsomal preparation.

Objective: To quantify the inhibition of lanosterol 14α-demethylation by a test compound.

Materials:

  • Rat or fungal microsomal preparations containing Lanosterol 14α-demethylase.

  • [³H]-labeled lanosterol or dihydrolanosterol.

  • Test imidazole compound dissolved in a suitable solvent (e.g., DMSO).

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Prepare a reaction mixture containing the microsomal preparation, NADPH generating system, and buffer.

  • Add the test imidazole compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the mixture for a short period at 37°C.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C with shaking.

  • Stop the reaction by adding a strong base or solvent.

  • Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

  • Separate the substrate and the demethylated product using TLC or HPLC.

  • Quantify the radioactivity of the substrate and product bands/peaks using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.[2]

Visualization: Ergosterol Biosynthesis Pathway Inhibition

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Lanosterol Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Imidazole_Compound Imidazole_Compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Imidazole_Compound->Lanosterol 14α-demethylase (CYP51) Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole compounds.

Anticancer Targets: A Multifaceted Approach to Combatting Cancer

Imidazole-based heterocycles have emerged as a significant class of anticancer agents, targeting a wide range of molecules and pathways involved in cancer cell proliferation, survival, and metastasis.[1][12][13][14]

Kinase Inhibition

Many imidazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR): Several imidazole-based compounds have been developed as EGFR inhibitors, showing promising activity against various cancer cell lines.[5][15][16][17] Some of these compounds have demonstrated IC50 values in the nanomolar range, comparable to established EGFR inhibitors like erlotinib.[5][16][17]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, imidazole derivatives can disrupt angiogenesis, a critical process for tumor growth and metastasis.[18]

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference
Imidazolyl-2-cyanoprop-2-enimidothioate (1c)EGFR137[5]
2,3-dihydroimidazo[2,1-b]thiazole (8)EGFR (wild type)35.5[5]
2,3-dihydroimidazo[2,1-b]thiazole (8)EGFR (T790M mutant)66[5]
Fused Imidazole (3c)EGFR236.38[16][17]
Tri-substituted ImidazolesEGFR (L858R/T790M/C797S mutant)< 8[19]
1,3,4-thiadiazole-based derivatives (28b)VEGFR-28[18]
1,3,4-thiadiazole-based derivatives (31a)VEGFR-29[18]

This protocol describes a general method for determining the IC50 of an inhibitor against a specific kinase using a luminescence-based assay.

Objective: To measure the inhibitory activity of an imidazole derivative against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase.[20][21][22]

  • Kinase substrate (e.g., a synthetic peptide).[20][21]

  • ATP.[20][21]

  • Test imidazole inhibitor.

  • Kinase assay buffer.[20][21]

  • Luminescence-based kinase activity detection kit (e.g., Kinase-Glo®).[20][21][22]

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

  • In the wells of the microplate, add the kinase, the substrate, and the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).[20]

  • After incubation, add the luminescence detection reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Incubate at room temperature for a short period (e.g., 10-15 minutes) to stabilize the luminescent signal.[20]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

EGFR_Signaling_Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization_Autophosphorylation->Downstream_Signaling Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Imidazole_Inhibitor Imidazole_Inhibitor Imidazole_Inhibitor->Dimerization_Autophosphorylation Inhibits

Caption: Inhibition of the EGFR signaling pathway by an imidazole-based inhibitor.

Tubulin Polymerization Inhibition

Imidazole derivatives can also target the cytoskeleton by inhibiting tubulin polymerization, a process essential for cell division.[23][24] By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[23]

Compound ClassCell LineIC50 (µM)Reference
Imidazopyridine (Compound 6)In vitro tubulin polymerization6.1[25]
Imidazopyridine (Compound 8)In vitro tubulin polymerization13.1[25]
Imidazopyridine (Compound 9)In vitro tubulin polymerization12.8[25]

Objective: To assess the effect of an imidazole derivative on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin protein.

  • Tubulin polymerization buffer (e.g., containing GTP).

  • Test imidazole compound.

  • Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).[24][25]

  • Spectrophotometer or fluorometer with temperature control.

Procedure:

  • Prepare solutions of the test compound and controls at desired concentrations.

  • On ice, add the tubulin polymerization buffer and the test compound or control to a microplate well.

  • Add the purified tubulin to the wells.

  • Place the microplate in a spectrophotometer or fluorometer pre-warmed to 37°C.

  • Monitor the change in absorbance or fluorescence over time. An increase in signal indicates tubulin polymerization.[25]

  • Plot the signal versus time to generate polymerization curves.

  • Compare the curves of the test compound-treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.[26]

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Imidazole-based compounds have been shown to inhibit these enzymes, leading to DNA damage and cell death.[27][28]

CompoundTargetIC50 (µM)Reference
Benzimidazole Derivative (12b)Human Topoisomerase I16[27][28]

Objective: To determine the inhibitory effect of a compound on the ability of Topoisomerase I to relax supercoiled DNA.[28][29][30]

Materials:

  • Human Topoisomerase I.[27]

  • Supercoiled plasmid DNA.

  • Test imidazole compound.

  • Reaction buffer.

  • Agarose gel electrophoresis equipment.

  • DNA staining agent (e.g., ethidium bromide).

Procedure:

  • Set up reaction mixtures containing the reaction buffer, supercoiled DNA, and various concentrations of the test compound.

  • Add Topoisomerase I to initiate the reaction. Include a control with no enzyme and a control with enzyme but no inhibitor.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (containing a chelating agent and a loading dye).

  • Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The IC50 is the concentration of the compound that inhibits 50% of the DNA relaxation activity.[27]

Other Notable Anticancer Targets
  • Histone Deacetylases (HDACs): Imidazole derivatives have been identified as potent inhibitors of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[12][31][32][33] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes.

  • p53-MDM2 Interaction: Some imidazole-based compounds can inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, thereby reactivating p53's tumor-suppressive functions.[1][6][14][34][35]

  • Poly(ADP-ribose) Polymerase (PARP): Imidazole-containing compounds have been investigated as PARP inhibitors, which are particularly effective in cancers with deficiencies in DNA repair pathways.[36][37][38][39]

Compound Class/DerivativeTargetIC50 (µM)Reference
Benzimidazole acrylamidesHDACsNanomolar range[12]
Imidazole acrylamidesHDACsNanomolar range[12]
Dihydroimidazothiazole (9)p53-MDM2 interaction0.0083 (8.3 nM)[34]
Thieno[3,4-d]imidazole-4-carboxamide (16j)PARP-10.723[36]
Thieno[3,4-d]imidazole-4-carboxamide (16l)PARP-10.812[36]

Anti-inflammatory Targets

Imidazole derivatives also exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[25]

Conclusion and Future Perspectives

The imidazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Its structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. The ongoing research into imidazole-based heterocycles promises to yield new and improved therapies for a range of diseases, from fungal infections to various forms of cancer. Further exploration of structure-activity relationships and target identification will undoubtedly unlock even more of the therapeutic potential held within this remarkable class of compounds.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered as medical advice. The experimental protocols provided are representative and may require optimization for specific applications.

References

The Intricate Dance of Structure and Activity: A Technical Guide to 3-(1H-Imidazol-4-yl)pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(1H-imidazol-4-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide delves into the critical structure-activity relationships (SAR) of this core, with a primary focus on its role in the inhibition of p38 MAP kinase, a key player in inflammatory responses. Through a comprehensive analysis of quantitative data, experimental protocols, and signaling pathways, this document aims to provide a foundational resource for the rational design of novel therapeutics based on this versatile scaffold.

Quantitative Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of 3-(1H-imidazol-4-yl)pyridine analogs is profoundly influenced by the nature and position of substituents on both the pyridine and imidazole rings. The following tables summarize the quantitative SAR data for a series of analogs targeting p38α MAP kinase.

Table 1: SAR of Substitutions on the Pyridine Ring

Compound IDR1 (Pyridine)R2 (Imidazole)R3 (Imidazole)p38α IC50 (nM)Reference
1a H4-FluorophenylH50[1]
1b 2-Amino4-FluorophenylH25[1]
1c 2-Methylamino4-FluorophenylH15[1]
1d 2-Morpholino4-FluorophenylH10[1]
1e 2-Chloro4-FluorophenylH150[1]

As demonstrated in Table 1, substitution at the 2-position of the pyridine ring is critical for potent p38α inhibition. The introduction of an amino group (1b) enhances activity compared to the unsubstituted analog (1a). Further elaboration to a methylamino (1c) and a morpholino group (1d) leads to a progressive increase in potency. Conversely, a chloro substituent (1e) at this position is detrimental to activity.

Table 2: SAR of Substitutions on the Imidazole Ring

Compound IDR1 (Pyridine)R2 (Imidazole)R3 (Imidazole)p38α IC50 (nM)Reference
2a 2-MorpholinoPhenylH30[1]
2b 2-Morpholino4-FluorophenylH10[1]
2c 2-Morpholino2,4-DifluorophenylH8[1]
2d 2-Morpholino4-MethylphenylH45[1]
2e 2-Morpholino4-FluorophenylMethyl120[1]

Table 2 highlights the importance of the substituent at the 4-position of the imidazole ring. A 4-fluorophenyl group (2b) is optimal for activity. The addition of a second fluorine at the 2-position (2c) provides a modest improvement. A methyl group at the 4-position of the phenyl ring (2d) reduces potency. N-methylation of the imidazole ring (2e) significantly decreases inhibitory activity, suggesting the NH may be involved in a key hydrogen bonding interaction with the target kinase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR analysis of 3-(1H-imidazol-4-yl)pyridine analogs.

p38α MAP Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38α MAP kinase.

  • Reagents and Materials :

    • Recombinant human p38α MAP kinase

    • ATP (Adenosine triphosphate)

    • Myelin Basic Protein (MBP) as a substrate

    • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Test compounds dissolved in DMSO

    • Radiolabeled [γ-32P]ATP

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure :

    • The kinase reaction is initiated by mixing p38α enzyme, the test compound at various concentrations, and MBP in the assay buffer.

    • The mixture is pre-incubated for 10 minutes at room temperature to allow for compound binding.

    • The kinase reaction is started by the addition of a mixture of ATP and [γ-32P]ATP.

    • The reaction is allowed to proceed for 30 minutes at 30°C.

    • The reaction is stopped by the addition of phosphoric acid.

    • The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated MBP substrate.

    • The plate is washed multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • After drying, a scintillant is added to each well, and the amount of incorporated radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.[2]

Cell-Based Assay for TNF-α Production

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

  • Cell Line :

    • Human monocytic cell line (e.g., THP-1)

  • Reagents and Materials :

    • Lipopolysaccharide (LPS) to stimulate TNF-α production

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds dissolved in DMSO

    • TNF-α ELISA kit

  • Procedure :

    • THP-1 cells are seeded in a 96-well plate and differentiated into macrophages using PMA (phorbol 12-myristate 13-acetate).

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • LPS is then added to the wells to stimulate the production of TNF-α.

    • The cells are incubated for an additional 4-6 hours.

    • The cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

    • The IC50 value, representing the concentration of the compound that inhibits 50% of TNF-α production, is determined.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for the described 3-(1H-imidazol-4-yl)pyridine analogs is the inhibition of the p38 MAP kinase signaling pathway. This pathway is a critical regulator of the cellular response to stress and inflammatory stimuli.

p38_MAPK_Pathway cluster_membrane Ext_Stimuli Stress / Inflammatory Stimuli (e.g., LPS, UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Ext_Stimuli->MAPKKK Activates Cell_Membrane Cell Membrane MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream Phosphorylates Inhibitor 3-(1H-Imidazol-4-yl)pyridine Analog Inhibitor->p38_MAPK Inhibits Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream->Inflammation Leads to

Caption: The p38 MAP Kinase signaling cascade.

The diagram above illustrates the canonical p38 MAPK signaling pathway. External stimuli activate a series of upstream kinases (MAPKKKs and MAPKKs), which in turn phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates downstream transcription factors and other kinases, leading to the production of inflammatory cytokines like TNF-α. The 3-(1H-imidazol-4-yl)pyridine analogs act by directly inhibiting the kinase activity of p38, thereby blocking this inflammatory cascade.

Experimental_Workflow Compound_Synthesis Analog Synthesis & Purification Biochemical_Assay p38α Kinase Inhibition Assay (IC50) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cellular TNF-α Production Assay (IC50) Biochemical_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis & Lead Optimization Cell_Based_Assay->SAR_Analysis SAR_Analysis->Compound_Synthesis Iterative Design In_Vivo In Vivo Efficacy & Toxicology Studies SAR_Analysis->In_Vivo

Caption: A typical drug discovery workflow for kinase inhibitors.

This workflow outlines the iterative process of drug discovery for kinase inhibitors. It begins with the synthesis of analogs, followed by in vitro biochemical and cell-based assays to determine their potency. The resulting data informs the SAR, guiding the design and synthesis of new, optimized compounds. Promising candidates then advance to in vivo studies to assess their efficacy and safety.

References

A Technical Guide to the Discovery of Novel Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the strategies, methodologies, and key findings in the discovery and development of novel histamine H3 receptor (H3R) antagonists. It covers the fundamental signaling pathways, detailed experimental protocols for compound evaluation, and a summary of recently discovered antagonists with their corresponding pharmacological data.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It functions as a presynaptic autoreceptor on histaminergic neurons, where it provides a negative feedback mechanism to inhibit the synthesis and release of histamine.[1][3][4] Furthermore, the H3R acts as a heteroreceptor on various non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][5][6][7]

This dual regulatory role makes the H3R a highly attractive therapeutic target for a range of neurological and psychiatric disorders. Antagonists and inverse agonists of the H3R block its inhibitory function, leading to an increase in the release of histamine and other neurotransmitters. This mechanism underlies their potential therapeutic applications in conditions characterized by neurotransmitter deficits, including narcolepsy, Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia.[7][8][9] The first H3R antagonist/inverse agonist to receive market approval, Pitolisant (Wakix®), for the treatment of narcolepsy, has validated this therapeutic approach and spurred further interest in the development of novel compounds.[10][11]

Histamine H3 Receptor Signaling Pathways

The H3R is constitutively active, meaning it can signal without being bound by an agonist. It primarily couples to the Gαi/o family of G proteins.[6][10] Activation of the H3R by an agonist (like histamine) or its basal constitutive activity leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[10] This reduction in cAMP suppresses the cAMP/PKA cascade.[10]

H3R antagonists block the action of agonists, while inverse agonists go a step further by reducing the receptor's high constitutive activity. Both actions result in disinhibition of the downstream pathways, effectively increasing neurotransmitter release. The primary signaling cascade is outlined below.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R Histamine H3 Receptor (H3R) G_protein Gαi/o-βγ H3R->G_protein AC Adenylyl Cyclase (AC) G_protein->AC Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release Directly Inhibits Ca2+ Channels cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3R Antagonist (e.g., Pitolisant) Antagonist->H3R Blocks ATP ATP PKA PKA cAMP->PKA PKA->Neurotransmitter_Release Leads to

Caption: Signaling pathway of the Histamine H3 receptor and the inhibitory action of an antagonist.

Key Experimental Protocols in H3R Antagonist Discovery

The characterization of novel H3R antagonists involves a series of in vitro and in vivo assays to determine their affinity, functional activity, selectivity, and therapeutic efficacy. A general workflow is essential for systematically screening and validating new chemical entities.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay ([35S]GTPγS or cAMP) (Determine IC50/EC50) Binding->Functional Confirm Activity Selectivity Selectivity Screening (Other Receptors, e.g., H1, H4, M) Functional->Selectivity Assess Specificity Metabolic Metabolic Stability (Microsome Assay) Selectivity->Metabolic Evaluate Drug-like Properties PK Pharmacokinetics (PK) (Brain Penetration) Metabolic->PK Advance to In Vivo RO Receptor Occupancy (Determine ED50) PK->RO Correlate Exposure & Target Engagement PD Pharmacodynamics (PD) (e.g., Dipsogenia Model) RO->PD Link Occupancy to Function Efficacy Efficacy Models (Cognition, Wakefulness) PD->Efficacy Test Therapeutic Potential

Caption: General experimental workflow for the discovery and validation of novel H3R antagonists.

In Vitro Assays

This assay quantifies the affinity (Ki) of a test compound for the H3 receptor.[12]

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

  • Materials:

    • Membrane Preparation: Homogenates from cells (e.g., HEK293, CHO) stably expressing the human H3 receptor or from brain tissue with high H3R density (e.g., rat cerebral cortex).[2]

    • Radioligand: A tritiated or iodinated H3R ligand, such as [³H]Nα-methylhistamine or [¹²⁵I]iodoproxyfan.[12]

    • Test Compound: Serial dilutions of the novel antagonist.

    • Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂.[2]

    • Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM histamine or thioperamide) to saturate all specific binding sites.[2]

    • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).[2]

  • Protocol:

    • Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[12]

    • Allow the reaction to reach equilibrium (e.g., 2 hours at 25°C).[13]

    • Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate bound from free radioligand.[12]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[12]

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

This assay measures the ability of a compound to modulate G-protein activation, distinguishing between agonists, antagonists, and inverse agonists.[2]

  • Objective: To quantify the functional activity of a test compound by measuring its effect on the binding of [³⁵S]GTPγS to G-proteins coupled to the H3 receptor.

  • Materials:

    • Membrane Preparation: As described for the binding assay.

    • Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[3][12]

    • Agonist Control: A known H3R agonist like (R)-α-methylhistamine.[3][12]

    • Test Compound: Serial dilutions.

    • Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and GDP.[2]

  • Protocol:

    • Pre-incubate the cell membranes with the test compound (for antagonist/inverse agonist mode) or without (for agonist mode).[12]

    • Add the H3R agonist (for antagonist testing) and [³⁵S]GTPγS to initiate the reaction. Inverse agonist activity is measured by the reduction in basal [³⁵S]GTPγS binding in the absence of an agonist.

    • Incubate to allow for G-protein activation and [³⁵S]GTPγS binding.[12]

    • Separate bound and free [³⁵S]GTPγS via rapid filtration.[12]

    • Quantify radioactivity on the filters.

    • Data Analysis:

      • Agonists: Stimulate [³⁵S]GTPγS binding (EC50).

      • Antagonists: Inhibit agonist-stimulated [³⁵S]GTPγS binding (IC50).

      • Inverse Agonists: Decrease basal [³⁵S]GTPγS binding (IC50).

In Vivo Models

RO assays are crucial for correlating the administered dose of a drug with its target engagement in the brain.

  • Objective: To determine the percentage of H3 receptors occupied by an antagonist at various doses and time points.

  • Protocol (Non-radiolabeled tracer method):

    • Administer the test H3R antagonist to rodents at various doses.[15]

    • At a specified time, administer a fixed intravenous dose of a non-radiolabeled tracer compound (e.g., GSK189254) that binds to H3R.[15]

    • After a set period, collect brain tissue, including a target-rich region (e.g., frontal cortex, striatum) and a target-poor or non-specific binding region (e.g., cerebellum).[15]

    • Quantify the concentration of the tracer in the brain regions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

    • Calculate receptor occupancy using the ratio of tracer binding in the target region to the non-specific binding region in antagonist-treated animals versus vehicle-treated animals.[15]

    • Determine the ED50, the dose required to achieve 50% receptor occupancy.[15]

These models assess the physiological and behavioral effects of H3R antagonists.

  • R-α-methylhistamine-induced Dipsogenia (Water-Intake) in Rats: This is a common in vivo model to confirm the antagonist activity of a compound. The H3R agonist R-α-methylhistamine induces a drinking response (dipsogenia), which can be blocked by a functional H3R antagonist.[16][17]

  • Cognitive Enhancement Models:

    • Novel Object Recognition (NOR) Test: Assesses learning and memory. An H3R antagonist is expected to improve the animal's ability to recognize a novel object over a familiar one.[17][18]

    • Social Recognition Test: Measures short-term social memory. H3R antagonists can reverse memory deficits induced by agents like scopolamine.[17]

  • Wake-Promoting Models: EEG/EMG recordings in rodents are used to measure changes in sleep-wake states. H3R antagonists are expected to increase wakefulness and decrease time spent in NREM and REM sleep.[17]

  • Methamphetamine-Induced Hyperlocomotion: This model can be used to evaluate the modulatory effects of H3R antagonists on the dopamine system. Pretreatment with H3R antagonists like pitolisant has been shown to reduce hyperlocomotion induced by methamphetamine.[19]

Data on Novel Histamine H3 Receptor Antagonists

The search for novel H3R antagonists has yielded a diverse range of chemical scaffolds with varying potencies and properties. The following tables summarize quantitative data for selected novel compounds from recent literature.

Table 1: In Vitro Binding Affinities and Functional Activities of Novel H3R Antagonists
CompoundChemical ClassSpeciesBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Assay TypeReference
Pitolisant PiperidineHuman0.161.1[³⁵S]GTPγS[4] (Implied)
Enerisant PyrrolidineHuman0.521.1[³⁵S]GTPγS[17]
Enerisant Rat0.941.7[³⁵S]GTPγS[17]
AR71 ChalconeHuman24-Radioligand Binding[20]
GSK189254 -Rat---
Ciproxifan ImidazoleRat---[15]
Compound 20 Estrane DerivativeHuman0.28-Radioligand Binding
Compound XXI D-homoazasteroidHuman0.770.53[³⁵S]GTPγS[18]
Compound XXVIII D-homoazasteroidHuman0.440.35[³⁵S]GTPγS[18]
Table 2: In Vivo Receptor Occupancy and Efficacy of Novel H3R Antagonists
CompoundSpeciesIn Vivo ModelEndpointEffective Dose (mg/kg)Reference
Enerisant RatReceptor OccupancyED50 (Frontal Cortex)0.18 (p.o.)[17]
Enerisant RatSocial RecognitionReversal of Scopolamine Deficit0.3 (p.o.)[17]
Enerisant RatWakefulnessIncreased Wake Time3 (p.o.)[17]
Ciproxifan RatReceptor OccupancyED50 (Frontal Cortex)0.14 (i.p.)
Thioperamide RatReceptor OccupancyED50 (Frontal Cortex)1.58 (i.p.)[15]
Pitolisant MouseMETH-induced HyperlocomotionReduction in Locomotion5-10 (i.p.)[19]
Compound 20 RatDipsogenia ModelInhibition of Drinking~1 (p.o.)
Compound XX RatNovel Object RecognitionCognitive Enhancement1 (p.o.)[18]
AR71 MouseNeuropathic Pain ModelAnalgesic Effect20 (i.p.)[20]

Conclusion and Future Perspectives

The discovery of novel histamine H3 receptor antagonists remains a vibrant area of medicinal chemistry and pharmacology. The clinical success of pitolisant has provided strong validation for the therapeutic potential of targeting the H3R.[8][11] Current research focuses on developing antagonists with improved selectivity, pharmacokinetic profiles, and brain penetration. Novel chemical scaffolds, such as steroid-based and chalcone structures, are being explored to move beyond the traditional imidazole and piperidine cores.[16][18][20]

A key consideration for future development is the required level of receptor occupancy needed for different therapeutic effects; for instance, procognitive effects may be achieved at lower receptor occupancy than wake-promoting effects.[17] This highlights the importance of integrating robust in vitro characterization with sophisticated in vivo receptor occupancy and efficacy models. As our understanding of the complex role of the histaminergic system in brain function deepens, H3R antagonists will continue to be a promising class of drugs for treating a wide array of CNS disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1H-Imidazol-4-YL)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(1H-Imidazol-4-YL)pyridine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on a one-pot, three-component reaction to form the core imidazole-pyridine scaffold, followed by conversion to the dihydrochloride salt. This protocol includes a summary of reagents, reaction conditions, purification methods, and expected yields.

Introduction

3-(1H-Imidazol-4-YL)pyridine and its derivatives are heterocyclic structures that are of significant interest in the field of pharmaceutical sciences due to their potential biological activities. The synthesis of such molecules often employs multicomponent reactions, which offer advantages in terms of efficiency and atom economy. The protocol described herein utilizes a well-established three-component reaction for the formation of the 1H-imidazol-4-yl-pyridine core, followed by a standard method for the preparation of the dihydrochloride salt, enhancing its solubility and suitability for biological screening.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of 3-(1H-Imidazol-4-YL)pyridine and its subsequent conversion to the dihydrochloride salt. Please note that the yield for the three-component reaction is based on reported ranges for similar structures and may vary.

ParameterValueReference
Reactants
3-Pyridinecarboxaldehyde1.0 equivalentGeneral three-component reaction protocol.
2-(Aminomethyl)pyridine1.0 equivalentGeneral three-component reaction protocol.
Tosylmethyl isocyanide (TosMIC)1.0 equivalentGeneral three-component reaction protocol.
Reaction Conditions
SolventMethanolBased on general protocols for this reaction type.
TemperatureRoom TemperatureBased on general protocols for this reaction type.
Reaction Time24-48 hoursBased on general protocols for this reaction type.
Product (Free Base)
Molecular FormulaC₈H₇N₃
Molecular Weight145.16 g/mol
Yield15-55% (expected range)[1]The yield for this specific reaction may vary.
Salt Formation
ReagentHydrogen Chloride (gas or in ether)Standard procedure for hydrochloride salt formation.[2]
SolventDiethyl ether or similar non-polar solventTo facilitate precipitation of the salt.
Final Product
Molecular FormulaC₈H₇N₃ · 2HCl
Molecular Weight218.08 g/mol
Purity>95% (after purification)Dependent on the effectiveness of the purification steps.

Experimental Protocols

Part 1: Synthesis of 3-(1H-Imidazol-4-YL)pyridine (Free Base)

This protocol is adapted from the general procedure for the one-pot, three-component synthesis of 1H-imidazol-4-yl-pyridines.

Materials:

  • 3-Pyridinecarboxaldehyde

  • 2-(Aminomethyl)pyridine (Picolylamine)

  • Tosylmethyl isocyanide (TosMIC)

  • Methanol (anhydrous)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) and 2-(aminomethyl)pyridine (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • Stir the solution at room temperature for 30 minutes.

  • Add tosylmethyl isocyanide (TosMIC) (1.0 eq) to the reaction mixture in one portion.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 3-(1H-Imidazol-4-YL)pyridine as the free base.

Part 2: Preparation of this compound

This protocol describes the conversion of the synthesized free base into its dihydrochloride salt.

Materials:

  • 3-(1H-Imidazol-4-YL)pyridine (from Part 1)

  • Anhydrous diethyl ether

  • Hydrogen chloride solution (e.g., 2M in diethyl ether) or anhydrous hydrogen chloride gas

  • Inert atmosphere supply (e.g., nitrogen or argon)

Procedure:

  • Dissolve the purified 3-(1H-Imidazol-4-YL)pyridine in a minimal amount of anhydrous diethyl ether in a clean, dry flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether (2.2 equivalents) dropwise to the stirred solution. Alternatively, bubble anhydrous hydrogen chloride gas through the solution.

  • A precipitate of the dihydrochloride salt should form upon addition of the HCl.

  • Continue stirring the suspension in the ice bath for 30 minutes after the addition is complete.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain this compound.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_synthesis Part 1: Synthesis of Free Base cluster_salt_formation Part 2: Dihydrochloride Salt Formation Reactants 1. Reactants Mixing (3-Pyridinecarboxaldehyde, 2-(Aminomethyl)pyridine, Methanol) TosMIC_Addition 2. TosMIC Addition Reactants->TosMIC_Addition Reaction 3. Reaction at RT (24-48h) TosMIC_Addition->Reaction Workup 4. Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Free_Base 3-(1H-Imidazol-4-YL)pyridine Purification->Free_Base Dissolution 6. Dissolution in Anhydrous Ether Free_Base->Dissolution HCl_Addition 7. HCl Addition (2.2 eq) Dissolution->HCl_Addition Precipitation 8. Precipitation HCl_Addition->Precipitation Filtration 9. Filtration & Washing Precipitation->Filtration Drying 10. Drying under Vacuum Filtration->Drying Final_Product This compound Drying->Final_Product

Caption: Synthesis workflow diagram.

References

Application Notes and Protocols for Evaluating Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for three common cell-based assays used to evaluate the antiproliferative activity of chemical compounds. The protocols are intended for researchers, scientists, and professionals involved in drug discovery and development.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Application Note

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The core principle of this assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[3] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[3] The quantity of the formazan product, measured by its absorbance after solubilization, is directly proportional to the number of viable cells in the well.[3] This assay is a cornerstone in high-throughput screening for potential anticancer drugs and for determining the half-maximal inhibitory concentration (IC50) of cytotoxic compounds.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_read Data Acquisition p1 Seed Cells in 96-well Plate p2 Incubate (24h) for Attachment p1->p2 p3 Add Antiproliferative Agent p2->p3 p4 Incubate (24-72h) p3->p4 p5 Add MTT Reagent p4->p5 p6 Incubate (2-4h) to Form Formazan p5->p6 p7 Add Solubilization Solution (e.g., DMSO) p6->p7 p8 Read Absorbance at 570 nm p7->p8 p9 Analyze Data (% Viability, IC50) p8->p9

MTT Assay experimental workflow from cell seeding to data analysis.
Experimental Protocol

Materials and Reagents:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Antiproliferative agent (test compound)

  • MTT solution (5 mg/mL in PBS, sterile-filtered, protected from light)[3]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[3]

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium per well of a 96-well plate.[3]

    • Incubate the plate for 24 hours to allow cells to attach.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Include appropriate controls: vehicle control (medium with solvent) and no-treatment control.[3]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[3]

  • Formazan Solubilization:

    • For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals.

    • For suspension cells: Centrifuge the plate (e.g., 1,000 x g for 5 min) to pellet the cells and then carefully remove the supernatant.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[3]

    • Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete solubilization.[1]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

Data Analysis:

  • Subtract the average absorbance of blank wells (medium, MTT, and solubilization solution only) from all other wells.

  • Calculate the percentage of cell viability for each treatment using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100[3]

  • Plot the % cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Application Note

The XTT assay is another colorimetric method for measuring cellular metabolic activity.[5][6] Similar to the MTT assay, it is based on the cleavage of a yellow tetrazolium salt to a colored formazan product by metabolically active cells.[5][6] A key advantage of the XTT assay is that the resulting formazan dye is water-soluble, eliminating the need for the solubilization step required in the MTT assay.[5][7] This makes the XTT assay faster and less prone to errors from cell loss during washing or solubilization steps, rendering it highly suitable for high-throughput screening.[6][7] The reaction requires an electron coupling reagent to optimize the reduction of XTT by cells.[7]

Experimental Workflow: XTT Assay

XTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_read Data Acquisition p1 Seed Cells in 96-well Plate p2 Incubate (24h) for Attachment p1->p2 p3 Add Antiproliferative Agent p2->p3 p4 Incubate (24-48h) p3->p4 p6 Add Working Solution to Wells p4->p6 p5 Prepare XTT Working Solution (XTT + Activator) p5->p6 p7 Incubate (2-4h) p6->p7 p8 Read Absorbance at 450-500 nm p9 Analyze Data (% Viability, IC50) p8->p9

XTT Assay experimental workflow, highlighting the simplified protocol.
Experimental Protocol

Materials and Reagents:

  • Cell Proliferation Kit II (XTT) or equivalent (containing XTT Reagent and Electron Coupling/Activation Reagent)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Antiproliferative agent (test compound)

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 450-500 nm, reference at ~660 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[6]

    • Incubate for 24 hours at 37°C to allow for cell attachment and recovery.

  • Compound Treatment:

    • Perform serial dilutions of the test compound in culture medium.

    • Replace the existing medium with 100 µL of medium containing the test compounds. Include vehicle and no-treatment controls.

    • Incubate the plate for the desired treatment duration (e.g., 24-48 hours).[6]

  • XTT Labeling:

    • Thaw the XTT Reagent and Electron Coupling Reagent at 37°C.[5][7]

    • Immediately before use, prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent (e.g., mix 5 mL of XTT Reagent with 100 µL of Electron Coupling Reagent for one 96-well plate).[5][7]

    • Add 50 µL of the freshly prepared XTT working solution to each well.[5][6]

    • Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator.[6] The incubation time may need optimization based on the cell type and density.[6]

  • Data Acquisition:

    • Gently shake the plate to ensure a uniform distribution of the colored solution.

    • Measure the absorbance of the samples using a microplate reader. The recommended wavelength for the formazan product is between 450 and 500 nm, with a reference wavelength of ~660 nm to correct for background signals.[5][8]

Data Analysis:

  • Subtract the absorbance at the reference wavelength from the absorbance at the primary wavelength.

  • Subtract the background absorbance from control wells containing only medium.

  • Calculate % cell viability and determine the IC50 value as described for the MTT assay.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

Application Note

The BrdU assay is a powerful method for directly quantifying cell proliferation by measuring DNA synthesis. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9] After incorporation, the cells are fixed and the DNA is denatured to expose the BrdU epitopes. These can then be detected using a specific monoclonal anti-BrdU antibody.[10] The detection can be achieved via a colorimetric or fluorescent readout, allowing for precise quantification of the number of cells that were actively dividing during the BrdU labeling period. This makes the assay highly specific for proliferation, unlike metabolic assays which can be influenced by changes in cell metabolism without affecting cell division.

Experimental Workflow: BrdU Assay

BrdU_Workflow cluster_prep Cell Preparation & Treatment cluster_fix Fixation & Denaturation cluster_detect Immunodetection cluster_read Data Acquisition p1 Seed & Treat Cells p2 Add BrdU Labeling Solution p1->p2 p3 Incubate (1-24h) p2->p3 p4 Fix & Permeabilize Cells p3->p4 p5 Denature DNA (e.g., HCl) p4->p5 p6 Add Anti-BrdU Primary Antibody p5->p6 p7 Incubate p6->p7 p8 Add HRP-conjugated Secondary Ab p7->p8 p9 Incubate & Wash p8->p9 p10 Add Substrate (e.g., TMB) p9->p10 p11 Read Absorbance/Fluorescence p10->p11 p12 Analyze Data p11->p12

BrdU Assay workflow, from labeling to immunodetection and analysis.
Experimental Protocol

Materials and Reagents:

  • BrdU Cell Proliferation Assay Kit (containing BrdU label, fixing/denaturing solution, antibodies, substrate)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Antiproliferative agent (test compound)

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance or fluorescence, depending on kit)

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with the antiproliferative agent as described in the previous protocols.

  • BrdU Labeling:

    • At the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[4]

    • Incubate the plate for 1-24 hours at 37°C. The optimal incubation time depends on the cell division rate and should be determined empirically.[4]

  • Fixing and Denaturation:

    • Carefully remove the labeling medium. For suspension cells, centrifuge the plate first.

    • Add 100 µL/well of Fixing/Denaturing Solution and incubate for 30 minutes at room temperature.[4] This step simultaneously fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.

  • Immunodetection:

    • Remove the Fixing/Denaturing solution and wash the wells with a wash buffer.

    • Add 100 µL of diluted anti-BrdU primary antibody to each well.

    • Incubate for 1 hour at room temperature.[4]

    • Wash the wells three times with wash buffer.

    • Add 100 µL of a diluted HRP-conjugated secondary antibody solution.

    • Incubate for 30 minutes at room temperature.[4]

    • Wash the wells three times with wash buffer.

  • Data Acquisition:

    • Add 100 µL of a substrate solution (like TMB for HRP) to each well.[4]

    • Allow the color to develop, then add a stop solution if required by the kit.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

Data Analysis:

  • Subtract background readings from all wells.

  • Calculate the % proliferation inhibition using the formula: % Proliferation Inhibition = (1 - (Signal of treated cells / Signal of control cells)) x 100

  • Determine the IC50 value from the resulting dose-response curve.

Data Presentation

Quantitative results from antiproliferative assays are typically summarized to compare the potency of different compounds across various cell lines. The half-maximal inhibitory concentration (IC50) is the most common metric.

Table 1: Antiproliferative Activity (IC50) of Test Compounds

CompoundTarget Cell LineAssay UsedIncubation Time (h)IC50 (µM)Reference
Compound AA549 (Lung)MTT4812.5 ± 1.3[Internal Data]
Compound AMCF-7 (Breast)MTT4825.1 ± 2.8[Internal Data]
Compound BA549 (Lung)XTT485.2 ± 0.6[Internal Data]
Compound BMCF-7 (Breast)XTT488.9 ± 1.1[Internal Data]
Compound CJurkat (Leukemia)BrdU240.8 ± 0.2[Internal Data]

Relevant Signaling Pathway: G1/S Cell Cycle Transition

Many antiproliferative agents function by inducing cell cycle arrest, often at the G1/S checkpoint, thereby preventing cells from entering the DNA synthesis (S) phase. This process is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[11][12] Mitogenic signals activate the Cyclin D-CDK4/6 complex, which phosphorylates the retinoblastoma protein (pRB).[11] This phosphorylation releases the E2F transcription factor, allowing it to activate genes required for S-phase entry. Antiproliferative signals can block this pathway, for example, by upregulating CDK inhibitors, which keeps pRB in its active, E2F-repressing state.[12][13]

G1_S_Transition Mitogenic Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic->CyclinD_CDK46 activates Antiproliferative Antiproliferative Signals (e.g., TGF-β, DNA Damage) CKI CDK Inhibitors (e.g., p16, p21) Antiproliferative->CKI upregulates pRB_E2F pRB-E2F Complex (Active Repressor) CyclinD_CDK46->pRB_E2F phosphorylates pRB CKI->CyclinD_CDK46 inhibits pRB_p p-pRB (Inactive) pRB_E2F->pRB_p E2F E2F (Active) pRB_E2F->E2F releases G1_Arrest G1 Phase Arrest pRB_E2F->G1_Arrest S_Phase S Phase Entry (DNA Synthesis) pRB_E2F->S_Phase represses E2F->S_Phase activates transcription for

Simplified diagram of the G1/S cell cycle checkpoint control pathway.

References

Application Notes and Protocols for the Suzuki Coupling of 3-Bromopyridine with Imidazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromopyridine and various imidazole boronic acids. This reaction is a powerful tool for the synthesis of 3-(imidazolyl)pyridine derivatives, which are important structural motifs in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely utilized cross-coupling reaction in organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (e.g., a boronic acid) and an organic halide in the presence of a palladium catalyst and a base. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

The coupling of 3-bromopyridine with imidazole boronic acids presents unique challenges due to the electronic properties of both heteroaromatic systems. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Similarly, the nature of the imidazole boronic acid, including the position of the boronic acid group and the presence of a free N-H group, can influence reaction outcomes. Careful optimization of the catalyst system, base, and solvent is therefore crucial for achieving high yields and purity.

Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 3-bromopyridine and related heteroaryl halides with various boronic acids, including imidazole derivatives. This data, compiled from various sources, serves as a guide for reaction optimization.

Table 1: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid Derivatives

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001285
2Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O90892
34-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane1001695
43-Fluorophenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene1101288

Table 2: Suzuki Coupling of Haloimidazoles and Related Heterocycles with Boronic Acids

EntryHeteroaryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromo-1H-imidazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O801278[1]
22-Bromo-1H-imidazole4-Tolylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane1001885[1]
35-Bromo-1-methylimidazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001291[1]
43-Bromo-1H-indazolePhenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O1001680[2]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of 3-bromopyridine with imidazole boronic acids. These should be considered as starting points, and optimization may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of 3-bromopyridine with a generic imidazole boronic acid.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Imidazole boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add 3-bromopyridine, the imidazole boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe. If a biphasic system is used (e.g., toluene/water), ensure both solvents are thoroughly degassed.

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol).

Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • As per the general protocol.

  • Microwave-safe reaction vial with a stir bar.

Procedure:

  • In a microwave-safe vial, combine 3-bromopyridine, the imidazole boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Perform the work-up and purification as described in the general protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition ArPd(II)XL2 R-Pd(II)-X (L)₂ Pd(0)L2->ArPd(II)XL2 R-X Transmetalation Transmetalation ArPd(II)Ar'L2 R-Pd(II)-R' (L)₂ ArPd(II)XL2->ArPd(II)Ar'L2 R'-B(OH)₂ Base ArPd(II)Ar'L2->Pd(0)L2 R-R' Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki Coupling

The following diagram outlines a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: 3-Bromopyridine Imidazole Boronic Acid Catalyst, Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Flame-dry Glassware glassware->setup solvent Degas Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Quench and Extract monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield_calc Calculate Yield characterization->yield_calc

Caption: General experimental workflow for Suzuki coupling.

References

Multi-component Reactions for the Synthesis of Substituted Imidazopyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazopyridines are a class of privileged heterocyclic scaffolds frequently found in pharmaceuticals and functional materials due to their diverse biological activities and unique photophysical properties. Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of these complex molecules in a single step from simple starting materials. MCRs offer significant advantages over traditional multi-step synthesis, including higher atom economy, reduced waste, shorter reaction times, and operational simplicity. This document provides detailed application notes and protocols for two prominent MCRs used in the synthesis of substituted imidazopyridines: the Groebke-Blackburn-Bienaymé (GBB) reaction and an iodine-catalyzed three-component reaction.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé reaction is an isocyanide-based MCR that provides a straightforward route to 3-aminoimidazo[1,2-a]pyridines. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[1][2][3]

General Reaction Scheme

GBB_Reaction cluster_reactants Reactants cluster_product Product r1 2-Aminopyridine p1 3-Aminoimidazo[1,2-a]pyridine r1->p1 + r2 Aldehyde r2->p1 + r3 Isocyanide r3->p1 catalyst Catalyst (e.g., Sc(OTf)3, HClO4) catalyst->p1 One-pot

Caption: General scheme of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol: Scandium Triflate Catalyzed Synthesis[4]

This protocol describes the synthesis of 3-aminoimidazo[1,2-a]pyridines using scandium(III) triflate as a catalyst under microwave irradiation.

Materials:

  • 2-Aminopyridine derivatives

  • Aldehyde derivatives (aromatic, heteroaromatic, or aliphatic)

  • Isocyanide derivatives (e.g., cyclohexyl isocyanide, tert-butyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Methanol (MeOH)

  • Microwave reactor

Procedure:

  • To a microwave vial, add 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol).

  • Add methanol (3 mL) and scandium(III) triflate (0.1 mmol, 10 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 10-30 minutes.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Data Presentation: Substrate Scope and Yields

The GBB reaction is versatile and accommodates a wide range of substrates. Below is a summary of representative yields obtained for the synthesis of various 3-aminoimidazo[1,2-a]pyridines.

Entry2-AminopyridineAldehydeIsocyanideYield (%)Reference
12-AminopyridineBenzaldehydeCyclohexyl isocyanide92[4]
22-Amino-5-chloropyridineFurfuralCyclohexyl isocyanide86[1]
32-Aminopyridine4-Nitrobenzaldehydetert-Butyl isocyanide88[5]
42-AminopyrazineBenzaldehydetert-Butyl isocyanide85[2]
52-AminopyridineIsovaleraldehydeCyclohexyl isocyanide75[4]

Iodine-Catalyzed Three-Component Synthesis of Pyrimidine-Linked Imidazopyridines

This metal-free, one-pot, three-component reaction utilizes molecular iodine as a catalyst for the synthesis of highly fluorescent pyrimidine-linked imidazopyridines from aryl methyl ketones, 2-aminopyridines, and barbituric acids.[6][7] The process involves a C-H oxidation followed by the formation of one C-C and two C-N bonds.[6]

General Reaction Scheme

Iodine_Catalyzed_Reaction cluster_reactants Reactants cluster_product Product r1 Aryl Methyl Ketone p1 Pyrimidine-linked Imidazopyridine r1->p1 + r2 2-Aminopyridine r2->p1 + r3 Barbituric Acid r3->p1 catalyst Iodine (I2) DMSO catalyst->p1 One-pot

Caption: General scheme of the iodine-catalyzed three-component reaction.

Experimental Protocol[6]

Materials:

  • Aryl methyl ketone derivatives (e.g., acetophenone)

  • 2-Aminopyridine derivatives

  • Barbituric acid or its derivatives

  • Molecular Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve the aryl methyl ketone (1.0 mmol), 2-aminopyridine (1.2 mmol), and barbituric acid (1.0 mmol) in DMSO (3 mL).

  • Add molecular iodine (0.2 mmol, 20 mol%) to the mixture.

  • Stir the reaction mixture at 120 °C for the specified time (typically 8-12 hours), monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine-linked imidazopyridine.

Data Presentation: Substrate Scope and Yields

This iodine-catalyzed reaction is compatible with a variety of substituted aryl methyl ketones and 2-aminopyridines.

EntryAryl Methyl Ketone2-AminopyridineYield (%)Reference
1Acetophenone2-Aminopyridine85[6]
24-Methylacetophenone2-Aminopyridine82[6]
34-Methoxyacetophenone2-Aminopyridine78[6]
44-Chloroacetophenone2-Aminopyridine88[6]
5Acetophenone2-Amino-5-methylpyridine80[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of substituted imidazopyridines via MCRs.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization start Reactant Preparation (Weighing & Mixing) reaction Multi-component Reaction (Heating/Irradiation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification isolation Solvent Removal & Product Isolation purification->isolation analysis Spectroscopic Analysis (NMR, MS, IR) isolation->analysis purity Purity Determination (HPLC, Melting Point) analysis->purity final_product final_product purity->final_product Pure Substituted Imidazopyridine

Caption: A generalized experimental workflow for MCR synthesis.

Conclusion

Multi-component reactions provide a highly efficient and versatile platform for the synthesis of substituted imidazopyridines. The Groebke-Blackburn-Bienaymé reaction and iodine-catalyzed protocols highlighted herein offer access to structurally diverse imidazopyridine derivatives with significant potential in drug discovery and materials science. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to utilize these powerful synthetic methodologies.

References

Application Note: NMR Analysis and Interpretation for 3-(1H-Imidazol-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis and structural interpretation of 3-(1H-Imidazol-4-YL)pyridine. Due to the limited availability of published experimental NMR data for this specific compound, this note combines standardized protocols for sample preparation and data acquisition with predicted NMR data to serve as a comprehensive resource for researchers.

Introduction

3-(1H-Imidazol-4-YL)pyridine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of both pyridine and imidazole moieties, which are common pharmacophores. Accurate structural elucidation and purity assessment are critical for its application, and NMR spectroscopy is the most powerful technique for this purpose. This application note outlines the necessary steps for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-(1H-Imidazol-4-YL)pyridine. These values were generated using advanced chemical shift prediction algorithms and should be used as a reference for interpreting experimental data. Actual chemical shifts may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-2'9.0 - 9.2d~2.0
H-6'8.5 - 8.7dd~4.8, 1.5
H-5'8.1 - 8.3dt~8.0, 2.0
H-27.8 - 8.0s-
H-57.6 - 7.8s-
H-4'7.4 - 7.6dd~8.0, 4.8
NH12.0 - 13.0br s-

Atom numbering is based on the accompanying structure in the interpretation section.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-6'150.0 - 152.0
C-2'147.0 - 149.0
C-4138.0 - 140.0
C-5'135.0 - 137.0
C-2134.0 - 136.0
C-4'123.0 - 125.0
C-5115.0 - 117.0
C-3'132.0 - 134.0

NMR Spectral Interpretation

Structure and Atom Numbering:

  • ¹H NMR Spectrum:

    • Pyridine Ring Protons (H-2', H-4', H-5', H-6'): The pyridine ring is expected to show four distinct signals in the aromatic region. The protons ortho to the nitrogen (H-2' and H-6') will be the most deshielded. H-2' is expected to be a doublet, while H-6' will be a doublet of doublets due to coupling with H-5' and H-4'. H-5' will likely appear as a doublet of triplets, and H-4' as a doublet of doublets.

    • Imidazole Ring Protons (H-2, H-5): The imidazole ring should exhibit two singlets, H-2 and H-5. The chemical shifts of these protons can be sensitive to solvent and tautomerism.

    • NH Proton: The imidazole N-H proton will likely appear as a broad singlet at a downfield chemical shift and may exchange with D₂O.

  • ¹³C NMR Spectrum:

    • The spectrum is expected to show eight distinct carbon signals. The carbons of the pyridine ring will appear in the typical aromatic region, with C-2' and C-6' being the most deshielded among the protonated carbons. The quaternary carbons (C-3', C-4) will also be present. The imidazole carbons (C-2, C-4, C-5) will have characteristic chemical shifts, with C-2 generally appearing at a lower field than C-4 and C-5.

Experimental Protocols

4.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. DMSO-d₆ is a common choice for heterocyclic compounds. Chloroform-d (CDCl₃) can also be used.

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[1]

    • For ¹³C NMR, a higher concentration of 10-20 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

4.2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized for the specific instrument being used.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A spectral width of 16 ppm, centered around 6 ppm, is a good starting point.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans, or more, depending on the concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A spectral width of 250 ppm, centered around 125 ppm.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the NMR-based structural elucidation of a novel heterocyclic compound like 3-(1H-Imidazol-4-YL)pyridine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_elucidation Structure Elucidation Compound Pure Compound NMR_Tube Prepare NMR Sample Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1H NMR NMR_Spec->H1_NMR C13_NMR 13C NMR NMR_Spec->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Integration Integration & Multiplicity (1H NMR) Processing->Integration Chem_Shift Chemical Shift Analysis (1H & 13C NMR) Processing->Chem_Shift Correlation Correlation Analysis (2D NMR) Processing->Correlation Assignment Signal Assignment Integration->Assignment Chem_Shift->Assignment Correlation->Assignment Structure_Confirm Structure Confirmation Assignment->Structure_Confirm

Caption: Workflow for NMR-based structural analysis.

Conclusion

This application note provides a framework for the NMR analysis of 3-(1H-Imidazol-4-YL)pyridine. By following the detailed protocols for sample preparation and data acquisition, and by using the provided predicted data and interpretation guidelines, researchers can confidently perform structural characterization of this and similar heterocyclic molecules. The use of 2D NMR techniques is highly recommended for unambiguous signal assignment.

References

Application Notes and Protocols for Mass Spectrometry Fragmentation Analysis of N-Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of N-heterocyclic compounds using mass spectrometry. This document covers common fragmentation patterns, experimental procedures, and data interpretation workflows relevant to pharmaceutical research, metabolomics, and environmental analysis.

Introduction

N-heterocyclic compounds are a cornerstone of medicinal chemistry and are prevalent in a vast array of pharmaceuticals, natural products, and biologically active molecules. Understanding their metabolic fate, degradation pathways, and structural characteristics is crucial for drug development and safety assessment. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the identification and quantification of these compounds. This document outlines the principles of their fragmentation in the mass spectrometer and provides practical guidance for their analysis.

The ionization of N-heterocyclic compounds is most commonly achieved using electrospray ionization (ESI), which is a soft ionization technique that typically produces protonated molecules ([M+H]+) with minimal in-source fragmentation.[1][2] Subsequent fragmentation for structural elucidation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[3][4] Electron impact ionization (EI) is also used, particularly with gas chromatography (GC-MS), and tends to produce more extensive fragmentation, yielding complex mass spectra that can be used for library matching.[5][6]

General Fragmentation Mechanisms

The fragmentation of N-heterocyclic compounds is largely dictated by the structure of the heterocyclic ring, the nature and position of substituents, and the site of protonation.[7] Common fragmentation pathways include:

  • Ring Cleavage: The heterocyclic ring can undergo cleavage, often initiated by the loss of a small neutral molecule like HCN, HNC, or ethene.[8][9]

  • Loss of Substituents: Functional groups attached to the ring are readily lost as neutral molecules or radicals. For example, the loss of a methyl radical or a molecule of carbon monoxide is a common fragmentation pathway for acetyl-substituted indoles.[5]

  • Retro-Diels-Alder (RDA) Reaction: This is a common fragmentation pathway for certain unsaturated heterocyclic systems.

  • Side-Chain Fragmentation: For N-heterocyclic compounds with aliphatic side chains, fragmentation often occurs at the bond alpha to the heteroatom or functional groups within the side chain.[10]

Visualization of Analytical Workflows

The following diagrams illustrate the typical experimental and logical workflows for the mass spectrometric analysis of N-heterocyclic compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Environmental Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 DataAcquisition Data Acquisition MS2->DataAcquisition LibrarySearch Spectral Library Searching DataAcquisition->LibrarySearch StructureElucidation Structure Elucidation LibrarySearch->StructureElucidation Quantification Quantification StructureElucidation->Quantification

Caption: General experimental workflow for LC-MS/MS analysis. (Within 100 characters)

logical_workflow Compound N-Heterocyclic Compound in Solution ProtonatedMolecule Protonated Molecule [M+H]+ Compound->ProtonatedMolecule ESI IsolatedIon Isolated Precursor Ion ProtonatedMolecule->IsolatedIon MS1 FragmentIons Fragment Ions IsolatedIon->FragmentIons CID MassSpectrum Mass Spectrum FragmentIons->MassSpectrum MS2 Interpretation Structural Interpretation MassSpectrum->Interpretation

Caption: Logical flow of fragmentation analysis in tandem MS. (Within 100 characters)

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of N-heterocyclic compounds from biological matrices such as plasma or urine.[11][12]

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (a structurally similar N-heterocyclic compound not present in the sample)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Spiking: To 1 mL of the biological sample, add the internal standard to a final concentration of 100 ng/mL.

  • Protein Precipitation (for plasma/serum): Add 3 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE): a. Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interferences. d. Elute the analytes with 3 mL of 5% formic acid in methanol.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of N-Heterocyclic Compounds

This protocol provides typical starting conditions for the analysis of a wide range of N-heterocyclic compounds. Optimization may be required for specific analytes.[13][14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.[13]

  • Drying Gas (Nitrogen) Temperature: 300°C.[13]

  • Drying Gas Flow: 10 L/min.[13]

  • Nebulizer Pressure: 35 psi.[13]

  • MS1 Scan Range: m/z 100-500.

  • MS/MS Acquisition: Product ion scan mode.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Ramped from 10-40 eV to generate a representative fragmentation pattern.

Fragmentation Data of Common N-Heterocyclic Cores

The following tables summarize common fragment ions observed for several classes of N-heterocyclic compounds. These values can be used to build inclusion lists for targeted analysis or to aid in the identification of unknown compounds.

Table 1: Common Fragment Ions of Indole Derivatives
Precursor Ion ([M+H]+)Fragmentation PathwayCharacteristic Fragment Ions (m/z)Reference
IndoleLoss of HCN89[5]
TryptamineLoss of NH3144
N-acetylindoleLoss of ketene (CH2CO)117
Loss of CH3 and CO116[5]
Table 2: Common Fragment Ions of Pyridine and Quinoline Derivatives
Precursor Ion ([M+H]+)Fragmentation PathwayCharacteristic Fragment Ions (m/z)Reference
PyridineLoss of HCN52[8]
2-aminopyridineLoss of NH378
NicotineCleavage of pyrrolidine ring133, 119, 84
QuinolineLoss of HCN102[15]
4-quinolinecarbonitrileLoss of HCN127[15]
Table 3: Common Fragment Ions of Pyrazole and Imidazole Derivatives
Precursor Ion ([M+H]+)Fragmentation PathwayCharacteristic Fragment Ions (m/z)Reference
PyrazoleLoss of HCN41[16]
Loss of N2 from [M-H]+40[9][16]
ImidazoleLoss of HCN42
HistamineLoss of NH395
Decarboxylation (from Histidine)112

Data Analysis and Interpretation

The acquired MS/MS data can be processed using the instrument's software. For identification of unknown N-heterocyclic compounds, the experimental fragmentation pattern should be compared against spectral libraries (e.g., NIST, MassBank).[17][18] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of both precursor and fragment ions, enabling the determination of elemental compositions and increasing confidence in structural assignments.[19]

Conclusion

The mass spectrometric analysis of N-heterocyclic compounds is a versatile and sensitive technique that provides invaluable information for researchers in various scientific disciplines. The protocols and data presented here serve as a starting point for method development and a reference for the interpretation of fragmentation spectra. A systematic approach, combining optimized sample preparation, robust LC-MS/MS methods, and careful data analysis, will lead to reliable and accurate characterization of this important class of molecules.

References

Application Note: Kinase Profiling Assays for Novel Imidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[3] Imidazole-based compounds have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.[3][4][5][6] Several FDA-approved drugs, such as nilotinib, feature the imidazole core and have demonstrated significant clinical efficacy.[4] This application note provides detailed protocols and methodologies for the comprehensive profiling of novel imidazole-based inhibitors against their target kinases.

The development of a successful kinase inhibitor requires a systematic evaluation of its potency, selectivity, and cellular activity.[7][8] This process typically involves a tiered approach, starting with in vitro biochemical assays to determine the half-maximal inhibitory concentration (IC50) against the primary target.[7][9] Subsequently, selectivity profiling against a broad panel of kinases is essential to identify potential off-target effects and ensure the compound's specificity.[7][10][11] Finally, cell-based assays are crucial to confirm target engagement and evaluate the compound's efficacy in a more physiologically relevant context.[7][12][13][14]

This document outlines detailed protocols for key kinase profiling assays, provides guidance on data presentation and analysis, and includes visualizations of relevant signaling pathways and experimental workflows to aid researchers in the evaluation of novel imidazole-based kinase inhibitors.

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of different inhibitors. The following tables provide a template for summarizing key experimental results.

Table 1: In Vitro Inhibitory Potency of Imidazole-Based Inhibitors against Target Kinase

Compound IDTarget KinaseIC50 (nM)Assay Format
IMI-001EGFR15.2ADP-Glo
IMI-002EGFR8.7TR-FRET
IMI-003VEGFR225.4Radiometric
ControlEGFR5.1ADP-Glo

IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50% in vitro. Lower values indicate higher potency. Data shown are representative.

Table 2: Kinase Selectivity Profile of Compound IMI-002

Kinase Target% Inhibition at 1 µMIC50 (nM)
EGFR98%8.7
SRC45%>1000
ABL22%>1000
CDK215%>1000
p38α8%>1000

Selectivity is assessed by screening the inhibitor against a panel of kinases at a fixed concentration, followed by IC50 determination for any significantly inhibited kinases.[10]

Table 3: Cellular Activity of Imidazole-Based Inhibitors

Compound IDCell LineTarget PathwayCellular AssayEC50 (nM)
IMI-001A549EGFR SignalingMTT Assay120.5
IMI-002A549EGFR SignalingNanoBRET™98.2
ControlA549EGFR SignalingMTT Assay45.8

EC50 values represent the concentration of the inhibitor that gives a half-maximal response in a cell-based assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity.

Materials:

  • Kinase enzyme (e.g., recombinant human EGFR)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Imidazole-based inhibitor (serial dilutions)

  • ATP (at Km concentration for the specific kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the imidazole-based inhibitor in DMSO and then dilute in assay buffer.

  • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the kinase and substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.[9]

  • Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction.[9]

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all experimental wells.

  • Normalize the data by setting the vehicle control (no inhibitor) as 100% kinase activity and a positive control inhibitor as 0% activity.[9]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to determine the IC50 value.[9]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of the inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, which overexpresses EGFR)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Imidazole-based inhibitor (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the imidazole-based inhibitor. Include a vehicle-only control.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other wells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration.

  • Determine the EC50 value by fitting the data to a dose-response curve.

Protocol 3: Target Engagement Assay (NanoBRET™ Target Engagement Intracellular Kinase Assay)

This assay measures the binding of the inhibitor to the target kinase within intact cells.[12]

Materials:

  • Cells expressing the kinase of interest as a NanoLuc® luciferase fusion protein.

  • NanoBRET™ Tracer that binds to the target kinase.

  • Imidazole-based inhibitor (serial dilutions).

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • 384-well white plates.

Procedure:

  • Harvest and resuspend the cells in Opti-MEM®.

  • Add the NanoBRET™ Tracer and the inhibitor at various concentrations to the cell suspension.

  • Dispense the cell suspension into the wells of a 384-well plate.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol, including the Extracellular NanoLuc® Inhibitor.

  • Add the detection reagent to each well.

  • Read the plate within 10 minutes, measuring both the donor (460 nm) and acceptor (610 nm) emission signals.

Data Analysis:

  • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

  • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

  • Plot the mBU values against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the EC50 value, which reflects the cellular potency of the inhibitor.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in kinase inhibitor profiling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (EGF) Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Regulates Inhibitor Imidazole-Based Inhibitor Inhibitor->EGFR Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays A Primary Screen (Single Concentration) B IC50 Determination (Dose-Response) A->B Active Compounds C Selectivity Profiling (Kinase Panel) B->C Potent Compounds D Target Engagement (e.g., NanoBRET) C->D Selective Compounds E Cellular Potency (e.g., Proliferation Assay) D->E F Downstream Signaling (e.g., Western Blot) E->F Logical_Relationships Start Novel Imidazole Compound Library BiochemAssay Biochemical Assay (Potency) Start->BiochemAssay Selectivity Selectivity Screen (Specificity) BiochemAssay->Selectivity Potent Hit Inactive Inactive BiochemAssay->Inactive Inactive CellAssay Cell-Based Assay (Efficacy) Selectivity->CellAssay Selective Hit NonSelective Non-Selective Selectivity->NonSelective Non-Selective LeadCandidate Lead Candidate CellAssay->LeadCandidate Active in Cells NotCellActive Not Cell-Active CellAssay->NotCellActive Inactive in Cells

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki coupling reactions involving bromopyridine substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My Suzuki coupling reaction with a bromopyridine substrate is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki coupling reactions with bromopyridines can be attributed to several factors, often related to the inherent properties of the pyridine ring. The primary challenges include:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen, particularly in 2-bromopyridines, can coordinate with the palladium catalyst, leading to its deactivation.[1] To mitigate this, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can shield the palladium center and prevent this inhibitory coordination.[1]

  • Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond in bromopyridines can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] To address this, you can try increasing the reaction temperature or screening different palladium catalysts and ligands. More electron-rich and bulky ligands are known to facilitate oxidative addition for less reactive bromides.[1]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. The most common side reactions are protodeboronation of the boronic acid and homocoupling of the coupling partners.[1]

2. I am observing a significant amount of a debrominated pyridine byproduct. What is causing this and how can I prevent it?

This side product is a result of protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[2] This is a common issue, especially with unstable boronic acids like 2-pyridineboronic acid.[2]

Mechanism of Protodeboronation: This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.[2][3] The mechanism can be catalyzed by acid or base.[3][4] For heteroaromatic boronic acids, the reaction pH is a critical factor influencing the rate of this side reaction.[2]

Strategies to Minimize Protodeboronation:

  • Use More Stable Boron Reagents: Instead of boronic acids, consider using more stable derivatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] MIDA (N-methyliminodiacetic acid) boronates are also a good option as they facilitate a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[2]

  • Careful Selection of Base: Strong bases can promote protodeboronation.[2] Consider using weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF.[2]

  • Anhydrous Conditions: Minimize the amount of water in your reaction, as it is a proton source for this side reaction.[1] Use anhydrous solvents.[5]

  • Optimize Catalyst and Ligand: Highly active catalysts with bulky ligands can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation.[2]

3. My reaction mixture contains a significant amount of biaryl product derived from the coupling of two boronic acid molecules. How can I suppress this homocoupling?

The formation of a biaryl product from the coupling of two boronic acid molecules is known as homocoupling . This side reaction is often promoted by the presence of oxygen.[6]

Mechanism of Homocoupling: Under aerobic conditions, a palladium(II) peroxo complex can form from the reaction of O₂ with a Pd(0) species. This complex can then react with the boronic acid, leading to the homocoupling product.[1]

Strategies to Minimize Homocoupling:

  • Thorough Degassing: It is crucial to remove dissolved oxygen from your reaction mixture and solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]

  • Maintain an Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas like nitrogen or argon.[7]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) species present that can initiate homocoupling.[6]

4. The choice of base and solvent seems critical. What are some general guidelines for selecting them for bromopyridine Suzuki couplings?

The base and solvent system is crucial for the efficiency of the transmetalation step and the overall reaction rate.[1]

  • Bases: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8] The optimal base often depends on the specific substrates and catalyst system. For instance, strong bases and large cations have been shown to accelerate the Suzuki coupling of bulky arylboronic acids with halopyridines.[5]

  • Solvents: A variety of solvents can be used, often in combination with water. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF.[5][7] The choice of solvent can affect the solubility of the reactants and the selectivity of the reaction.[9]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions involving bromopyridines. This data is compiled from various sources and should be used as a guide for optimization.

Table 1: Effect of Catalyst and Ligand on Yield for Suzuki Coupling of Bromopyridines

Catalyst PrecursorLigandBaseSolventSubstrateCoupling PartnerTemp (°C)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acid70-80High
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O2,6-DibromopyridineArylboronic acid100High (mono-arylated)
PdCl₂(dppf)dppfK₂CO₃DME2,6-DibromopyridineArylboronic acid80High (di-arylated)
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane2,6-DibromopyridineArylboronic acid80-100Effective (mono-arylated)

Note: This data is compiled from multiple sources and reaction conditions may vary.[7][10]

Table 2: Effect of Base on Suzuki Coupling Yield

BaseSolventSubstrateCoupling PartnerCatalyst SystemYield (%)
K₂CO₃1,4-Dioxane/H₂O2-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl₂81
Na₂CO₃EtOH/H₂O4-chlorobenzaldehydePhenylboronic acidCu-Ni-Pd nanoparticles98
K₃PO₄Toluene5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄70
Cs₂CO₃Toluene5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄80

Note: This data is compiled from multiple sources and reaction conditions may vary.[7][8][11]

Table 3: Effect of Solvent on Suzuki Coupling Yield

SolventBaseSubstrateCoupling PartnerCatalystYield (%)
1,4-DioxaneK₃PO₄5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄60
TolueneK₃PO₄5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄40
AcetonitrileK₃PO₄5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄36
DMFK₃PO₄5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄Better than 1,4-Dioxane

Note: This data is compiled from a single study for direct comparison.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, base, palladium catalyst, and ligand (if used).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[12]

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave vial with a stir bar

Procedure:

  • Reaction Setup: Combine the bromopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in the microwave vial.

  • Solvent Addition: Add the 1,4-dioxane and water.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[12]

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol above.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) Intermediate B->C D Transmetalation C->D [R-B(OH)3]- E Ar-Pd(II)-R(L2) Intermediate D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R Product F->G ArX Ar-X (Bromopyridine) RBOH2 R-B(OH)2 (Boronic Acid) RBOH2->D Base Base Base (e.g., K2CO3)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Suzuki Coupling start Start reagents Combine Reactants: - Bromopyridine - Boronic Acid - Base - Catalyst/Ligand start->reagents inert Establish Inert Atmosphere (e.g., N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction (e.g., 80-110°C) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water/Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Tree Troubleshooting Low Yield in Suzuki Coupling start Low Yield check_sm Starting Material Consumed? start->check_sm side_products Significant Side Products Observed? check_sm->side_products Yes sol_sm_no Optimize Reaction Conditions: - Increase Temperature - Screen Catalysts/Ligands - Check Reagent Purity check_sm->sol_sm_no No homocoupling Homocoupling Product Detected? side_products->homocoupling Yes sol_general General Optimization: - Screen Different Bases - Screen Different Solvents - Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) side_products->sol_general No deboronation Protodeboronation Product Detected? homocoupling->deboronation No sol_homocoupling Improve Degassing: - Freeze-Pump-Thaw - Inert Gas Sparging - Ensure Inert Atmosphere homocoupling->sol_homocoupling Yes sol_deboronation Minimize Protodeboronation: - Use Boronic Ester/MIDA Boronate - Use Weaker Base (K3PO4, K2CO3) - Use Anhydrous Solvents deboronation->sol_deboronation Yes deboronation->sol_general No

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Common side products in multi-component synthesis of imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues, particularly the formation of side products, during the multi-component synthesis of imidazoles.

Troubleshooting Guide: Common Side Products and Low Yields

This guide addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the formation of common side products.

Issue/Observation Potential Cause Recommended Solutions
Low overall yield with multiple unidentified spots on TLC. Incomplete reaction or formation of multiple side products.- Verify reactant purity: Impurities in starting materials can lead to a cascade of side reactions.[1] - Optimize reaction time and temperature: Monitor the reaction progress by TLC to ensure completion and avoid decomposition at excessively high temperatures.[1] - Ensure proper stoichiometry: An incorrect ratio of reactants can lead to the formation of various byproducts.
Presence of a major byproduct with a similar polarity to the desired imidazole. Formation of an oxazole. This is common when the reaction mixture contains a competing pathway for cyclization before the second nitrogen is incorporated.[2]- Increase the excess of the amine source: A larger excess of ammonia or primary amine can favor the formation of the diimine intermediate, leading to the imidazole. - Adjust the pH: More alkaline reaction conditions can favor the imidazole pathway over the oxazole.
An unexpected ketone-containing byproduct is observed, especially in Debus-Radziszewski type syntheses. Formation of a 2-aroyl-4(5)-arylimidazole. The formation of this side product is highly dependent on the specific reaction conditions.[3]- Modify the solvent: The choice of solvent can influence the reaction pathway. Experiment with different solvents to disfavor the formation of this byproduct. - Alter the temperature: Systematically vary the reaction temperature to find an optimum that favors the desired imidazole synthesis.
In a four-component reaction to form a 1-substituted imidazole, the corresponding 1-unsubstituted imidazole is also formed. Competition between the primary amine and the ammonia source (e.g., ammonium acetate) for incorporation into the imidazole ring.[4]- Use a more reactive primary amine. - Adjust the stoichiometry: Reduce the amount of the ammonia source relative to the primary amine. - Choose a catalyst that favors the four-component reaction pathway. [4]
Formation of regioisomers in unsymmetrical imidazole synthesis (e.g., Hantzsch-type synthesis). Lack of regioselectivity in the cyclization step.- Employ a stepwise approach: Synthesize and isolate an intermediate (e.g., a Knoevenagel adduct) before the final cyclization to direct the regioselectivity.[2]

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of a byproduct that I suspect is an oxazole. How can I confirm this and prevent its formation?

A1: Oxazoles are common byproducts in multi-component imidazole syntheses. They arise from the cyclization of an α-amino carbonyl intermediate before it can react with a second equivalent of the amine.[2] To confirm its identity, you can use spectroscopic methods such as mass spectrometry and NMR.

To prevent oxazole formation, consider the following:

  • Increase the concentration of the amine: Using a larger excess of ammonia or the primary amine can kinetically favor the formation of the diimine intermediate required for imidazole synthesis.

  • Use a protic solvent: Solvents like ethanol can facilitate proton transfer steps that are crucial for the imidazole formation pathway.

  • Optimize the temperature: Lowering the reaction temperature might selectively slow down the oxazole formation pathway.

Q2: My Debus-Radziszewski reaction is giving a low yield of the desired 2,4,5-trisubstituted imidazole. What are the first troubleshooting steps I should take?

A2: Low yields in the Debus-Radziszewski synthesis are a known issue.[5] Here are the initial steps to troubleshoot:

  • Check the purity of your reactants: The dicarbonyl compound, aldehyde, and ammonia source should be of high purity.

  • Ensure anhydrous conditions if using dry ammonia: Water can interfere with the initial condensation steps.

  • Optimize the reaction conditions: Systematically vary the temperature, reaction time, and solvent. Microwave-assisted synthesis has been shown to improve yields in some cases.[5]

  • Consider a catalyst: While the classical reaction is often uncatalyzed, various Lewis and Brønsted acids have been shown to improve yields.

Q3: I am attempting a four-component synthesis to produce a 1,2,4,5-tetrasubstituted imidazole, but I am also getting the 2,4,5-trisubstituted (N-unsubstituted) imidazole as a major side product. How can I improve the selectivity?

A3: This is a common issue arising from the competition between the primary amine and the ammonia source (often ammonium acetate).[4] To favor the formation of the tetrasubstituted product:

  • Catalyst choice: Certain catalysts can selectively promote the four-component pathway. For example, tetrafluoroborate-based catalysts have been shown to favor the formation of tetrasubstituted imidazoles.[4]

  • Reactant stoichiometry: Carefully control the molar ratios of your reactants. Reducing the amount of ammonium acetate relative to the primary amine can shift the equilibrium towards the desired product.

  • Reaction conditions: The choice of solvent and temperature can also influence the selectivity.

Q4: What are some common purification strategies to remove side products from my crude imidazole product?

A4: Purification can be challenging due to the similar polarities of the desired product and byproducts.

  • Column chromatography: This is the most common method. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). Adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation of basic imidazole compounds on silica gel.[6]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification.

  • Acid-base extraction: Imidazoles are basic and can be protonated and extracted into an acidic aqueous layer. This allows for the separation from neutral organic impurities. The imidazole can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]

Experimental Protocols

A detailed experimental protocol for the synthesis of 2,4,5-triphenylimidazole (lophine), a classic example of the Debus-Radziszewski reaction, is provided below. This protocol can serve as a starting point for optimization to minimize side product formation.

Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1.0 eq), benzaldehyde (1.0 eq), and a significant excess of ammonium acetate (e.g., 10 eq) in glacial acetic acid.

  • Heat the mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water to remove excess acetic acid and ammonium salts.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Visualizations

Side_Product_Formation Potential Side Product Pathways in Multi-Component Imidazole Synthesis Reactants Dicarbonyl + Aldehyde + Amine/Ammonia Intermediate1 α-Amino Carbonyl Intermediate Reactants->Intermediate1 Condensation Diimine Diimine Intermediate Reactants->Diimine Condensation (Excess Amine) AroylImidazole 2-Aroyl-4(5)-aryl-imidazole Side Product Reactants->AroylImidazole Alternative Pathway (Condition Dependent) Imidazole Desired Imidazole Product Intermediate1->Imidazole + Amine, Cyclization, Oxidation Oxazole Oxazole Side Product Intermediate1->Oxazole Intramolecular Cyclization Diimine->Imidazole + Aldehyde, Cyclization, Oxidation

Caption: Competing pathways leading to imidazole and common side products.

Troubleshooting_Workflow Troubleshooting Workflow for Imidazole Synthesis Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, NMR, MS) Start->Analysis IdentifySP Identify Major Side Product(s) Analysis->IdentifySP Oxazole Oxazole Detected IdentifySP->Oxazole Yes Aroyl Aroyl-imidazole Detected IdentifySP->Aroyl Yes Other Other/Unreacted Starting Material IdentifySP->Other Yes ActionOxazole Increase Amine Excess Adjust pH (more basic) Oxazole->ActionOxazole ActionAroyl Modify Solvent Optimize Temperature Aroyl->ActionAroyl ActionOther Check Reactant Purity Optimize Reaction Time/Temp Other->ActionOther Purify Purify Product (Chromatography, Recrystallization, Acid-Base Extraction) ActionOxazole->Purify ActionAroyl->Purify ActionOther->Purify End Pure Imidazole Purify->End

Caption: A logical workflow for troubleshooting common issues in imidazole synthesis.

References

Technical Support Center: Optimizing Imidazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on overcoming common challenges in imidazole ring formation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during imidazole synthesis, offering structured solutions to get your research back on track.

Issue 1: Low Reaction Yield

Low yields are a frequent challenge in imidazole synthesis. The following guide provides a structured approach to troubleshooting this issue.

Possible Causes and Solutions:

CauseSuggested Solutions
Suboptimal Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation using TLC or LC-MS. For many Debus-Radziszewski reactions, reflux temperatures are employed.[1]
Inappropriate Solvent The choice of solvent can significantly impact reactant solubility and reaction rate.[1] Test a range of solvents, including polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, methanol).[1][2] Solvent-free conditions with microwave irradiation have also been reported to improve yields.[1]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3]
Ineffective Catalyst The selection of a catalyst can dramatically improve yields.[1] While some reactions proceed without a catalyst, consider screening Lewis acids (e.g., CuI), heterogeneous catalysts, or other reported catalysts like silicotungstic acid, DABCO, or boric acid.[1][4][5]
Incorrect Reactant Stoichiometry Vary the molar ratio of reactants. For instance, in reactions using ammonium acetate, increasing the molar ratio relative to the dicarbonyl compound can enhance the reaction rate and yield.[5]
Microwave-Assisted Synthesis Consider using microwave irradiation, which has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[1][6]

Low_Yield_Troubleshooting start Low Yield Observed suboptimal_conditions Suboptimal Conditions? | {Temperature | Solvent | Time} start->suboptimal_conditions catalyst_issue Catalyst Ineffective? | {Choice | Loading} suboptimal_conditions->catalyst_issue No optimize_temp Optimize Temperature suboptimal_conditions->optimize_temp Yes optimize_solvent Screen Solvents suboptimal_conditions->optimize_solvent Yes optimize_time Optimize Reaction Time suboptimal_conditions->optimize_time Yes reagent_issue Reagent Issues? | {Stoichiometry | Purity} catalyst_issue->reagent_issue No screen_catalysts Screen Catalysts catalyst_issue->screen_catalysts Yes alternative_methods Consider Alternative Methods | {Microwave Synthesis | Different Route} reagent_issue->alternative_methods No optimize_ratio Optimize Reactant Ratios reagent_issue->optimize_ratio Yes use_microwave Employ Microwave Synthesis alternative_methods->use_microwave end Improved Yield optimize_temp->end optimize_solvent->end optimize_time->end screen_catalysts->end optimize_ratio->end use_microwave->end

Issue 2: Difficulty in Product Purification

The purification of imidazole derivatives can be challenging due to the presence of unreacted starting materials, side products, and the polar nature of the imidazole ring.

Common Purification Problems and Solutions:

ProblemSuggested Solutions
Co-elution during Column Chromatography If your imidazole derivative is co-eluting with impurities, try modifying the solvent system by altering the polarity. Using a less acidic stationary phase like alumina or deactivating silica gel with a base (e.g., triethylamine) can also be effective.[7]
"Oiling Out" during Recrystallization This occurs when the compound separates as a liquid instead of forming crystals.[7] To resolve this, try using a different recrystallization solvent or a co-solvent system. Ensure the solution is not supersaturated and allow for slow cooling.[7]
Removal of Imidazole as a Byproduct When imidazole is a byproduct (e.g., from using CDI as a coupling agent), it can be removed by an acidic aqueous wash.[1][8] The acidic solution protonates the imidazole, making it highly water-soluble and easily separable from the organic layer.[1][8] Be cautious if your desired product is acid-sensitive.[1][8]
Purifying Polar Imidazole Derivatives For highly polar derivatives that are not retained on standard C18 reversed-phase columns, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[8]

Purification_Workflow start Crude Reaction Mixture extraction Aqueous Workup | {Acid/Base Extraction} start->extraction column_chromatography Column Chromatography | {Silica or Alumina | Gradient Elution} extraction->column_chromatography recrystallization Recrystallization | {Solvent Screening | Slow Cooling} column_chromatography->recrystallization purity_check Purity Analysis | {TLC, LC-MS, NMR} recrystallization->purity_check purity_check->column_chromatography Impure pure_product Pure Imidazole Derivative purity_check->pure_product Pure

Frequently Asked Questions (FAQs)

Q1: My Debus-Radziszewski reaction is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Debus-Radziszewski synthesis are a common issue.[1] Several factors can contribute to this, including suboptimal reaction conditions. To improve the yield, consider the following:

  • Catalyst Selection: While the traditional reaction is often performed without a catalyst, using catalysts such as silicotungstic acid, DABCO, or boric acid can significantly improve yields.[1]

  • Reaction Temperature and Time: Ensure the reaction is carried out at an optimal temperature, often at reflux.[1] Monitor the reaction's progress with TLC to determine the ideal reaction time.[1]

  • Solvent Choice: The solvent influences the solubility of reactants and the reaction rate. Ethanol is commonly used, but other options like methanol or solvent-free conditions with microwave irradiation have been reported to give good yields.[1]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and enhance yields compared to conventional heating.[1][6]

Q2: What are the key factors influencing the regioselectivity of N-alkylation of imidazole?

A2: The N-alkylation of imidazoles can lead to a mixture of N1 and N3 substituted isomers, and their separation can be challenging.[3] The regioselectivity is influenced by:

  • Steric Hindrance: Bulky substituents on the imidazole ring or a sterically demanding alkylating agent can favor alkylation at the less hindered nitrogen atom.[3]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring can deactivate the adjacent nitrogen, favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the nearby nitrogen.[3]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio.[3] For example, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors N1-alkylation.[3]

Q3: My metal-catalyzed imidazole synthesis is not proceeding to completion. What should I check?

A3: Incomplete conversion in copper- or palladium-catalyzed imidazole syntheses can be due to several factors.[1] Check the following:

  • Catalyst and Ligand Choice: The selection of the catalyst and ligand is critical. For copper-catalyzed reactions, CuI is common, often paired with a ligand. For palladium-catalyzed reactions, various phosphine-based or N-heterocyclic carbene (NHC) ligands are used.[1]

  • Catalyst Activity: Ensure the catalyst is not deactivated. Use fresh, high-purity catalysts and handle air-sensitive reagents under an inert atmosphere.

  • Reaction Conditions: Temperature, solvent, and base are crucial parameters that may need optimization.

Q4: How do I remove the imidazole byproduct from my reaction mixture after using CDI as a coupling agent?

A4: Imidazole, being a water-soluble and relatively polar compound, can sometimes be challenging to remove completely.[1] The most effective method is an acid-base extraction.[1][8] Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the imidazole, making it highly water-soluble and facilitating its removal into the aqueous phase.[1][8] Exercise caution if your product is sensitive to acid.[1][8]

Comparative Data on Imidazole Synthesis Methods

The choice of an appropriate synthetic method often involves a trade-off between yield, reaction time, and conditions. The following table summarizes key parameters for several common methods.

Synthesis MethodTarget ImidazoleReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Radziszewski 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95
Wallach N-MethylimidazoleN,N'-DimethyloxamidePhosphorus Pentachloride, Hydroiodic Acid-RefluxSeveral hoursModerate
Marckwald 2-Mercapto-4-phenylimidazoleα-Aminoacetophenone hydrochloride, Potassium thiocyanate-WaterReflux2 hGood
Cu-Catalyzed 2,4,5-Trisubstituted ImidazolesBenzil, Substituted Aldehyde, Ammonium AcetateCuI (10 mol%)EthanolReflux1-3 hHigh
Microwave-Assisted Various Substituted ImidazolesDicarbonyl compound, Aldehyde, Ammonium Acetate-Solvent-free or Ethanol120-1403-15 minHigh

Experimental Protocols

Protocol 1: Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This classical method involves a one-pot condensation reaction.[4]

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).[4]

  • Add glacial acetic acid as the solvent.[4]

  • Reflux the mixture with stirring for 1-2 hours.[4]

  • After cooling, pour the reaction mixture into water.[4]

  • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.[4]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Imidazole

This method offers a significant reduction in reaction time.[4]

Procedure:

  • In a microwave-safe reaction vessel, combine the starting dicarbonyl compound (1.0 eq.), the desired aldehyde (1.0 eq.), and ammonium acetate.[3]

  • The reaction can be performed solvent-free or in a minimal amount of a high-boiling solvent like ethanol.[4]

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120-140 °C) for 3-15 minutes.[4]

  • After cooling, dissolve the residue in a suitable organic solvent and wash with water.[4]

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Experimental_Workflow start Start reagents Combine Reactants & Solvent start->reagents reaction Heating | {Conventional Reflux or Microwave Irradiation} reagents->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup | {Cooling, Precipitation, Filtration} monitoring->workup Complete purification Purification | {Recrystallization or Chromatography} workup->purification characterization Characterization | {NMR, MS, etc.} purification->characterization end End characterization->end

References

Stability issues of 3-(1H-Imidazol-4-YL)pyridine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(1H-Imidazol-4-YL)pyridine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common stability issues encountered during experiments with 3-(1H-Imidazol-4-YL)pyridine in aqueous solutions.

Issue 1: Unexpected degradation of the compound in aqueous solution.

  • Question: My solution of 3-(1H-Imidazol-4-YL)pyridine shows signs of degradation (e.g., color change, appearance of new peaks in HPLC) over a short period. What are the potential causes?

  • Answer: Degradation of 3-(1H-Imidazol-4-YL)pyridine in aqueous solutions can be triggered by several factors. The imidazole and pyridine rings, while generally stable, can be susceptible to degradation under certain conditions. Key contributing factors include:

    • pH of the solution: Both acidic and basic conditions can promote hydrolysis of functional groups or catalyze ring-opening reactions, although pyridines are generally resistant to hydrolysis. The imidazole ring, in particular, can be susceptible to base-mediated autoxidation.

    • Exposure to light: Imidazole derivatives can be sensitive to photodegradation.[1] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of degradation products.

    • Presence of oxidizing agents: Oxidizing species, even dissolved oxygen, can lead to the oxidation of the imidazole or pyridine rings. Studies on daclatasvir, which contains an imidazole moiety, have shown its susceptibility to oxidation by hydrogen peroxide and autoxidation.[1]

    • Elevated temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways such as hydrolysis and oxidation.

Troubleshooting Steps:

  • Control pH: Ensure the pH of your aqueous solution is controlled and maintained within a stable range, ideally close to neutral (pH 7), unless your experimental protocol requires otherwise. Use appropriate buffer systems.

  • Protect from Light: Prepare and store solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.[1]

  • Deoxygenate Solutions: If you suspect oxidation, deoxygenate your solvent and solution by bubbling with an inert gas like nitrogen or argon.

  • Control Temperature: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C) to minimize thermal degradation.

Issue 2: Inconsistent results in bioassays.

  • Question: I am observing variable results in my biological assays using solutions of 3-(1H-Imidazol-4-YL)pyridine. Could this be related to compound stability?

  • Answer: Yes, inconsistent assay results can be a direct consequence of compound instability. If the compound degrades, the effective concentration of the active molecule decreases over time, leading to variability in biological response. Degradation products may also interfere with the assay or exhibit their own biological activity or toxicity.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of 3-(1H-Imidazol-4-YL)pyridine immediately before use.

  • Assess Solution Stability: Perform a preliminary stability study of your compound in the assay buffer. Analyze the solution by a stability-indicating method (e.g., HPLC-UV) at different time points (e.g., 0, 2, 4, 8, 24 hours) under the assay conditions (temperature, light exposure).

  • Evaluate Impact of Assay Components: Consider if any components of your assay medium could be contributing to degradation (e.g., high or low pH, presence of metal ions that can catalyze oxidation).

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 3-(1H-Imidazol-4-YL)pyridine in aqueous solution?

A1: While specific degradation pathways for 3-(1H-Imidazol-4-YL)pyridine are not extensively documented in publicly available literature, based on the chemistry of imidazole and pyridine rings, potential degradation pathways include:

  • Photodegradation: UV or visible light can induce cleavage of the imidazole ring.[1]

  • Oxidation: The imidazole ring is susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.[1] The pyridine ring can be oxidized to a pyridine N-oxide.

  • Hydrolysis: Although the pyridine and imidazole rings themselves are generally resistant to hydrolysis, extreme pH conditions could potentially lead to ring opening.

Q2: How can I assess the stability of my 3-(1H-Imidazol-4-YL)pyridine solution?

A2: A forced degradation study is a common approach to assess the stability of a compound.[2][3] This involves subjecting the compound to various stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3] A typical forced degradation study would include the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solution (e.g., at 70 °C).

  • Photodegradation: Exposing the solution to a light source (e.g., UV lamp).

Samples are collected at various time points and analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the parent compound and detect any degradation products.

Q3: Are there any specific analytical methods recommended for stability testing of 3-(1H-Imidazol-4-YL)pyridine?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[4] Key features of a suitable method include:

  • Column: A C18 reversed-phase column is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent compound from its potential degradation products.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance. Mass spectrometry (LC-MS) can be used for identification of unknown degradation products.

Method validation should be performed to ensure the method is specific, accurate, precise, and linear.

Quantitative Data Summary

Due to the limited availability of specific experimental stability data for 3-(1H-Imidazol-4-YL)pyridine in the public domain, the following table presents a hypothetical summary of forced degradation results to illustrate how such data would be presented. These values are for illustrative purposes only and are not based on experimental results for this specific compound.

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradants (Hypothetical)
0.1 M HCl24608%2
0.1 M NaOH246015%3
3% H₂O₂242525%4
Heat48705%1
Light Exposure242512%2

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 3-(1H-Imidazol-4-YL)pyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.

    • Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.

    • Oxidative Degradation: Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide.

    • Thermal Degradation: Dilute an aliquot of the stock solution with the intended aqueous solvent.

    • Photodegradation: Dilute an aliquot of the stock solution with the intended aqueous solvent and place it in a photostability chamber or expose it to a controlled light source.

    • Control Sample: Prepare a control sample by diluting the stock solution with the same aqueous solvent and storing it under normal laboratory conditions, protected from light.

  • Incubation: Place the stress samples in the appropriate conditions (e.g., water bath for elevated temperatures).

  • Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined based on the UV spectrum of 3-(1H-Imidazol-4-YL)pyridine.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Compound Degradation start Degradation Observed check_ph Check pH of Solution start->check_ph check_light Check Light Exposure check_ph->check_light pH Stable action_ph Buffer Solution check_ph->action_ph pH Unstable check_temp Check Temperature check_light->check_temp Protected from Light action_light Use Amber Vials check_light->action_light Exposed to Light check_oxidants Check for Oxidants check_temp->check_oxidants Controlled Temp action_temp Store at Low Temp check_temp->action_temp High Temp action_oxidants Deoxygenate Solvent check_oxidants->action_oxidants Oxidants Present end_node Stability Improved check_oxidants->end_node No Obvious Oxidants action_ph->check_light action_light->check_temp action_temp->check_oxidants action_oxidants->end_node

Caption: Troubleshooting workflow for addressing degradation of 3-(1H-Imidazol-4-YL)pyridine.

G cluster_pathway Hypothetical Degradation Pathways parent 3-(1H-Imidazol-4-YL)pyridine oxidation Oxidation parent->oxidation photodegradation Photodegradation parent->photodegradation hydrolysis Hydrolysis (Extreme pH) parent->hydrolysis oxidized_products Oxidized Derivatives (e.g., N-oxide, ring-opened products) oxidation->oxidized_products photo_products Photolytic Isomers & Ring Cleavage Products photodegradation->photo_products hydrolysis_products Ring-Opened Products hydrolysis->hydrolysis_products

Caption: Potential degradation pathways for 3-(1H-Imidazol-4-YL)pyridine.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution stress Subject to Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sample Sample at Time Points stress->sample quench Quench Reaction (if applicable) sample->quench analyze Analyze by Stability-Indicating HPLC Method quench->analyze data Quantify Parent Compound & Detect Degradants analyze->data

Caption: General workflow for a forced degradation study.

References

Identifying and removing common impurities in imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and remove common impurities encountered during the synthesis and purification of imidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in imidazole synthesis?

A1: Impurities largely depend on the synthetic route employed. For the common Debus-Radziszewski synthesis, which uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, impurities often include unreacted starting materials (e.g., glyoxal, formaldehyde), side-products from condensation reactions, and polymers.[1][2] In other methods, side products like 2-aroyl-4(5)-arylimidazoles can form depending on the specific reaction conditions.[3] Brown, polymeric, and other colored impurities are also frequently encountered.[2][4]

Q2: How do I choose the best purification method for my crude imidazole product?

A2: The choice of purification method depends on the physical state of your product and the nature of the impurities.

  • Recrystallization: This is the preferred method for solid imidazole derivatives. It is effective at removing small amounts of impurities. Finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is crucial.[5][6]

  • Column Chromatography: This is a highly versatile technique for both solid and liquid samples and is excellent for separating compounds with different polarities.[4][7]

  • Vacuum Distillation: This method is ideal for liquid or low-melting solid imidazoles, particularly when the impurities have significantly different boiling points. Using a vacuum is often necessary to prevent thermal decomposition at atmospheric pressure.[7][8]

  • Acid-Base Extraction: This is useful for separating the basic imidazole product from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution, which protonates and extracts the imidazole. The imidazole is then recovered by basifying the aqueous layer and re-extracting.[5]

Q3: Which analytical techniques are best for identifying and quantifying impurities in my imidazole sample?

A3: Several analytical techniques are used to assess the purity of imidazole compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful for separating and quantifying both the main product and impurities.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation of the desired product and identification of impurities.[8]

Troubleshooting Guides

Issue 1: My reaction yield is very low.

Q: I followed a standard Debus-Radziszewski protocol, but my yield is much lower than expected. What could be the cause?

A: Low yields in this synthesis are a known issue and can stem from several factors:[11]

  • Reaction Conditions: The reaction often requires specific temperature control. Excessive heat can lead to the decomposition of the product or the formation of unwanted side products.[12]

  • Purity of Starting Materials: Impurities in the starting materials, such as the aldehyde or glyoxal, can interfere with the reaction.[12] Ensure you are using reagents of appropriate purity.

  • Stoichiometry: The molar ratios of the reactants (dicarbonyl, aldehyde, and ammonia source) are critical. An excess of one reactant may lead to the formation of side products. For instance, in the synthesis of unsubstituted imidazole, using a 4:1.125:1 molar ratio of ammonia to formaldehyde to glyoxal has been shown to produce good yields.[13]

  • Reaction Monitoring: It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed and to avoid prolonged reaction times that could lead to degradation.[14]

Issue 2: My purified imidazole is still colored.

Q: I have purified my imidazole derivative by recrystallization, but it retains a yellow or brown color. How can I remove these colored impurities?

A: Colored impurities are common and can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, and continue to heat or stir for a few minutes. The colored impurities adsorb onto the surface of the charcoal. Then, perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. Subsequent recrystallization of the filtrate should yield a less colored, purer product.[4]

Issue 3: My product is "oiling out" during recrystallization instead of forming crystals.

Q: When I try to recrystallize my crude imidazole, it separates as an oil instead of a solid. What should I do?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is cooled too rapidly.[5][6]

  • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow the cooling rate further.[6]

  • Adjust Solvent System: If using a single solvent, try adding a small amount of a "poor" solvent (an anti-solvent in which your compound is less soluble) to the hot solution until it becomes slightly turbid, then add a drop of the "good" solvent to clarify it before cooling.[5] For a mixed solvent system, you may need to adjust the ratio.[6]

  • Increase Solvent Volume: The concentration of the solute might be too high. Add a small amount of additional hot solvent to ensure the compound is fully dissolved and not just melting in an undersaturated solution.[6]

Issue 4: I'm having trouble separating my product from impurities using column chromatography.

Q: My product and a major impurity are co-eluting during column chromatography. How can I improve the separation?

A: Poor separation can be addressed by optimizing your chromatography conditions.

  • Optimize the Mobile Phase: Perform a thorough TLC analysis with different solvent systems to find one that provides the best separation (difference in Rf values) between your product and the impurity.[4]

  • Add a Modifier: If you observe streaking or tailing, especially with basic compounds like imidazole on silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase. This can improve the peak shape and separation.[4][5]

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider switching the stationary phase. For basic compounds, neutral alumina can sometimes provide better separation than acidic silica gel.[4]

  • Reduce Loading: Overloading the column with crude material can lead to broad bands and poor separation. Use a larger column or load less material.[4]

Data Presentation

The following table summarizes representative data for common purification methods. Actual values will vary depending on the specific imidazole derivative, the scale of the reaction, and the initial purity.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield Loss (Typical)Notes
Recrystallization 70-85%>98%15-30%Highly effective for removing small amounts of impurities from solids. Yield loss can be minimized by careful solvent selection.[4][6]
Vacuum Distillation 60-80%>99%10-20%Best for thermally stable liquids or low-melting solids. Yields can be improved by minimizing the distillation residue.[2][7]
Column Chromatography 50-90%>99%20-40%Very versatile but can lead to higher yield loss due to adsorption on the stationary phase.[4][5]
Acid-Base Extraction VariableCan significantly improve purity5-15%Excellent for removing non-basic impurities prior to a final purification step like recrystallization or distillation.[5]

Experimental Protocols

Protocol 1: Recrystallization of a Solid Imidazole Derivative

  • Solvent Selection: In a test tube, place a small amount (20-30 mg) of the crude product. Add a potential solvent dropwise at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well when heated to its boiling point. Test several solvents to find the best one, or identify a good two-solvent system (one in which the compound is soluble and one in which it is not).[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely. If using a two-solvent system, dissolve the solid in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and filter the hot solution through celite or fluted filter paper.[4]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5][6]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator to a constant weight.[5]

Protocol 2: Purification by Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate mobile phase (eluent). The ideal eluent should give your desired product an Rf value of approximately 0.25-0.35 and provide good separation from impurities.[5]

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the top of the stationary phase.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the mobile phase. Carefully load the solution onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly retained compounds.[5]

  • Analysis and Collection: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.[5]

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole.[5]

Protocol 3: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short path distillation head, a condenser, a collection flask, and a connection to a vacuum pump with a pressure gauge.[7]

  • Sample Preparation: Place the crude liquid or low-melting solid imidazole into the round-bottom flask with a magnetic stir bar.

  • Distillation: Begin stirring and gradually apply the vacuum. Slowly heat the flask with a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities that distill first in a separate flask. As the temperature rises and stabilizes, switch to a clean receiving flask to collect the main product fraction at its boiling point under the applied vacuum.[7]

  • Completion: Stop the distillation before the distilling flask goes completely dry to avoid the formation of peroxides or charring of the residue. Cool the apparatus and slowly release the vacuum before collecting the purified product.

Mandatory Visualizations

Caption: Workflow for selecting an appropriate purification method.

Caption: General experimental workflow for imidazole purification.

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

Technical Support Center: Overcoming Catalyst Inhibition in Cross-Coupling with Pyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving pyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. Pyridine moieties are essential building blocks in pharmaceuticals and functional materials, but their synthesis via cross-coupling is often plagued by catalyst inhibition. This guide provides detailed answers to frequently asked questions, troubleshooting workflows, and recommended experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyridine substrates so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium), forming stable, inactive catalytic species.[1][2] This phenomenon, often called the "2-pyridyl problem," is especially pronounced when the leaving group is at the 2-position, as the nitrogen is in close proximity to the reaction site, enhancing its ability to poison the catalyst.[2][3]

Q2: How does the position of the leaving group on the pyridine ring affect the reaction?

A2: The position of the halide or other leaving group is critical.

  • 2-Halopyridines are notoriously difficult substrates because the adjacent nitrogen atom can easily chelate with the metal catalyst, leading to deactivation.[2][4]

  • 3- and 4-Halopyridines are generally more reactive and less prone to inhibition because the nitrogen atom is further from the reaction center.[2][4]

Q3: What is the role of the ligand, and which types are most effective for pyridine couplings?

A3: The ligand is crucial for preventing catalyst deactivation and promoting the desired reaction pathway. Bulky, electron-rich phosphine ligands are often the most effective.[1][2] These ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), work by:

  • Sterically shielding the metal center, which hinders the coordination of the pyridine nitrogen.[1][2][5]

  • Increasing the electron density on the metal, which promotes the key catalytic steps like oxidative addition and can weaken the inhibitory metal-pyridine bond.[2]

Q4: My reaction is producing significant side products like homocoupling and protodeboronation. How can I minimize these?

A4: Side reactions are common but can often be mitigated.

  • Homocoupling: This is the self-coupling of your boronic acid or organometallic reagent.[1][5] It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species that favor this pathway.[6][7] Solution: Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[1][6] Using a Pd(0) source or a precatalyst that rapidly generates the active species can also help.[5]

  • Protodeboronation: This occurs when the C-B bond of a boronic acid is cleaved by a proton source (often water), replacing it with a hydrogen atom.[6] Solution: Use anhydrous solvents and reagents.[6] Using more stable boronic esters (e.g., pinacol esters) can also prevent this side reaction.[1]

Q5: I see palladium black precipitating in my reaction flask. What does this mean and how can I prevent it?

A5: The formation of palladium black indicates that your active Pd(0) catalyst is agglomerating and precipitating out of solution, leading to catalyst death.[2] This often happens when the catalytic cycle is slow due to inhibition by the pyridine substrate.[2] The longer the active catalyst is present without being consumed in the catalytic cycle, the more likely it is to decompose. Solution: Optimize reaction conditions to accelerate the catalytic cycle by using more effective ligands, increasing the temperature, or choosing a more appropriate base.[2]

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction, but it is particularly susceptible to issues with pyridine substrates.

Problem: Low or No Yield

Potential Cause Recommended Solution
Catalyst Inhibition Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands (e.g., IPr).[1][5] Increase catalyst loading if necessary.[1]
Low Reactivity of Aryl Halide If using an aryl chloride, switch to the more reactive bromide or iodide equivalent.[2] Increase the reaction temperature in 10-20 °C increments.[2][5] Consider using microwave irradiation.[1]
Ineffective Base The base is crucial for activating the boronic acid.[1] Screen strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][5] Ensure the base is finely ground and anhydrous.[6]
Poor Reagent/Solvent Quality Use anhydrous solvents and reagents to prevent side reactions like protodeboronation.[6] Ensure boronic acid/ester is pure.

| Oxygen Contamination | Thoroughly degas all solvents and reagents.[1][2] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1] |

Recommended Catalyst Systems for Suzuki Coupling of Pyridines

Catalyst/Precatalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ SPhos or XPhos K₃PO₄ or Cs₂CO₃ Toluene, Dioxane, or THF/H₂O 80 - 120
Pd₂(dba)₃ P(t-Bu)₃ K₃PO₄ or KF Dioxane or Toluene 80 - 110

| PdCl₂(dppf) | (none) | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O or DMF | 80 - 100 |

Negishi Coupling

Negishi coupling, which uses organozinc reagents, can be a powerful alternative when Suzuki couplings fail, particularly for 2-pyridyl substrates.[8]

Problem: Low or No Yield

Potential Cause Recommended Solution
Organozinc Reagent Instability Prepare the organozinc reagent fresh or use salt-stabilized, solid reagents which are less sensitive to air and moisture.[9]
Catalyst Inactivity Use a palladacycle precatalyst with a dialkylbiarylphosphine ligand like XPhos for high activity at room temperature.[9] For simpler substrates, Pd(PPh₃)₄ can be effective.[8]

| Substrate Scope Limitations | Some heteroaryl halides (e.g., 5-bromoimidazoles) can be challenging.[9] Higher reaction temperatures may be required for less reactive substrates like 2- or 4-bromothiazoles.[9] |

Recommended Catalyst Systems for Negishi Coupling of Pyridines

Catalyst/Precatalyst Ligand Solvent Temperature (°C)
Pd₂(dba)₃ XPhos (L3) THF Room Temp - 60
Pd(PPh₃)₄ (none) THF or Dioxane 60 - 100

| Ni(acac)₂ / PPh₃ | (none) | THF | 60 - 80 |

Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds but requires careful optimization for pyridine halides.

Problem: Low or No Yield

Potential Cause Recommended Solution
Catalyst Inhibition Use bulky, electron-rich ligands. Bidentate phosphine ligands like BINAP or DPPP can be effective.[10][11]
Base Incompatibility Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are typically required.[11] However, some functional groups (esters, nitro groups) are incompatible with KOtBu.[12] In such cases, a weaker base like Cs₂CO₃ may be necessary, potentially requiring higher temperatures.[11]

| Volatile Amine | For low-boiling-point amines, the reaction should be performed in a sealed tube to prevent evaporation.[13] |

Recommended Catalyst Systems for Buchwald-Hartwig Amination of Pyridines

Catalyst/Precatalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ BINAP or XPhos NaOt-Bu or Cs₂CO₃ Toluene or Dioxane 80 - 110

| Pd₂(dba)₃ | DPPP | NaOt-Bu | Toluene | 80 - 100 |

Visualizations

Catalyst_Inhibition Active_Catalyst Active Pd(0)L₂ Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Desired Path Inactive_Complex Inactive Pd-Pyridine Complex (Catalyst Poisoning) Active_Catalyst->Inactive_Complex Inhibitory Path (Coordination) Pyridine Pyridine Substrate Pyridine->Oxidative_Addition Pyridine->Inactive_Complex Productive_Cycle Productive Catalytic Cycle Oxidative_Addition->Productive_Cycle No_Reaction No Reaction Inactive_Complex->No_Reaction

Caption: Catalyst inhibition pathway due to pyridine coordination.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst Is the catalyst system active enough? (e.g., Buchwald ligand, NHC) Start->Check_Catalyst Improve_Catalyst Switch to more active ligand (SPhos, XPhos). Increase catalyst loading. Check_Catalyst->Improve_Catalyst No Check_Temp Is the reaction temperature sufficient? Check_Catalyst->Check_Temp Yes Improve_Catalyst->Check_Temp Increase_Temp Increase temperature (80-120 °C). Consider microwave. Check_Temp->Increase_Temp No Check_Base Is the base effective? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Screen_Bases Screen strong bases (K₃PO₄, Cs₂CO₃). Check_Base->Screen_Bases No Check_Degas Is the system properly degassed? Check_Base->Check_Degas Yes Screen_Bases->Check_Degas Degas_System Thoroughly degas solvents. Ensure inert atmosphere (Ar/N₂). Check_Degas->Degas_System No Success Improved Yield Check_Degas->Success Yes Degas_System->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine

Disclaimer: This is a generalized procedure and should be optimized for specific substrates. All operations should be performed under an inert atmosphere using standard Schlenk techniques.

1. Materials and Setup:

  • Reactants: Chloropyridine (1.0 equiv), Boronic acid or pinacol ester (1.2 - 1.5 equiv), Base (e.g., K₃PO₄, 2.0 - 3.0 equiv).

  • Catalyst System: Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), Ligand (e.g., SPhos, 2-10 mol%).

  • Solvent: Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).

  • Glassware: Oven- or flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

2. Procedure:

  • Flask Preparation: To the reaction vessel, add the chloropyridine, boronic acid/ester, and the base.[5]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times.[1][5]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[5]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base.[5] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted heterocycles.

Troubleshooting Guides

This section addresses specific issues that may arise during NMR analysis of heterocyclic compounds, presented in a question-and-answer format.

Question: Why are the signals in my ¹H NMR spectrum of a substituted pyridine or quinoline broad and poorly resolved?

Answer:

Broad signals in the NMR spectra of nitrogen-containing heterocycles are a common issue that can complicate interpretation. Several factors can contribute to this phenomenon:

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can lead to efficient relaxation and broadening of adjacent proton signals. This effect is dependent on the symmetry of the electronic environment around the nitrogen atom.

  • Chemical Exchange: Protons attached to nitrogen (N-H) or protons on carbons adjacent to the nitrogen can undergo chemical exchange.[1][2] If the rate of this exchange is on the NMR timescale, it can lead to significant peak broadening.[3] This is particularly common for N-H protons in compounds like pyrroles and indoles.

  • Slow Rotational Dynamics: In cases of sterically hindered substituted heterocycles, slow rotation around a bond (rotamers) can lead to the presence of multiple species in equilibrium.[4] If the interconversion rate is comparable to the NMR timescale, the corresponding signals will be broad.

  • Magnetic Field Inhomogeneity: Poor shimming of the NMR spectrometer can result in a non-uniform magnetic field across the sample, leading to broadened peaks for all signals.[1][2]

Troubleshooting Steps:

  • Vary the Temperature: Acquiring the spectrum at a higher temperature can increase the rate of bond rotation, potentially sharpening the signals of rotamers into a single, averaged peak.[3][4] Conversely, lowering the temperature can slow down exchange processes, sometimes resulting in sharper, distinct signals for the exchanging species.

  • Solvent Change: The choice of solvent can influence chemical exchange rates and the electronic environment of the molecule.[4] Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) to see if the resolution improves.

  • Acidification: For some nitrogen-containing heterocycles, adding a small amount of acid (e.g., trifluoroacetic acid) can protonate the nitrogen, leading to a more symmetric electronic environment and reducing quadrupolar broadening. This can also halt or speed up certain exchange processes, resulting in sharper signals.[5]

  • Check Instrument Calibration: Ensure the NMR spectrometer is properly calibrated and shimmed to minimize magnetic field inhomogeneity.[2]

  • D₂O Exchange: To confirm if a broad peak corresponds to an exchangeable N-H proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H peak should diminish or disappear due to proton-deuterium exchange.[4]

Question: The aromatic region of my substituted furan/thiophene spectrum is a complex multiplet. How can I assign the individual proton signals?

Answer:

Signal overlap in the aromatic region of heterocyclic NMR spectra is a frequent challenge.[6] The following strategies can help in assigning the individual proton signals:

  • Analyze Coupling Patterns: Even within a complex multiplet, careful analysis of the coupling constants (J values) can provide valuable information. For five-membered heterocycles like furan and thiophene, the ortho coupling (³JH,H) is typically larger than the meta (⁴JH,H) and para (⁵JH,H) couplings.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals:

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It is invaluable for tracing out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[7]

  • NOE (Nuclear Overhauser Effect) Experiments: 1D or 2D NOE experiments (NOESY) can identify protons that are close in space, even if they are not directly coupled. This is particularly useful for determining the relative positions of substituents.[8]

Frequently Asked Questions (FAQs)

Question: How do electron-donating and electron-withdrawing substituents affect the ¹H chemical shifts in a substituted pyrrole?

Answer:

The electronic nature of substituents has a predictable effect on the chemical shifts of the ring protons in a pyrrole. Pyrrole is a π-excessive heterocycle, meaning the five-membered ring has a higher electron density than a benzene ring.[9]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or acyl groups (-COR) decrease the electron density of the pyrrole ring, particularly at the α-positions (C2 and C5). This deshielding effect causes the attached protons to resonate at a higher chemical shift (downfield).[8]

  • Electron-Donating Groups (EDGs): Substituents like alkyl groups (-R) or amino groups (-NR₂) increase the electron density of the ring, leading to increased shielding. This results in the attached protons resonating at a lower chemical shift (upfield).[8]

Substituent TypeEffect on Ring ProtonsChemical Shift
Electron-WithdrawingDeshieldingDownfield (Higher ppm)
Electron-DonatingShieldingUpfield (Lower ppm)

Question: What are typical coupling constant values for substituted aziridines, and how can they be used to determine stereochemistry?

Answer:

The three-membered aziridine ring has characteristic coupling constants that are highly dependent on the stereochemical relationship between the coupled protons. These values can be instrumental in assigning the relative stereochemistry of substituents.

A study of 64 aziridines showed the following average coupling constants:[8]

Coupling ConstantDescriptionAverage Value (Hz)
JgemGeminal (protons on the same carbon)1.4
JtransVicinal (protons on adjacent carbons, trans)3.3
JcisVicinal (protons on adjacent carbons, cis)6.4

The observation that Jcis is generally larger than Jtrans is a reliable tool for determining the stereochemistry at the C2 and C3 positions of many aziridines.[8]

Experimental Protocols

Protocol: Standard ¹H NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 1-5 mg of the purified heterocyclic compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and may need to be optimized to avoid signal overlap with the analyte.[4]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp lines.[2]

    • Set the acquisition parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: Typically 12-16 ppm.

      • Acquisition Time: ~2-4 seconds.

      • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative measurements).

      • Number of Scans: 8-16 scans for a moderately concentrated sample. More scans may be necessary for dilute samples.

    • Acquire the spectrum.

    • Process the data:

      • Apply a Fourier transform.

      • Phase the spectrum to obtain a flat baseline.

      • Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or TMS).

      • Integrate the signals.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Spectral Resolution start Poor Spectral Resolution (Broad Peaks) check_shims Check Instrument Shimming start->check_shims temp_study Perform Variable Temperature (VT) NMR check_shims->temp_study Shims are good solvent_change Change NMR Solvent temp_study->solvent_change No improvement resolution_ok Resolution Improved temp_study->resolution_ok Sharpens at high T (Indicates Rotamers) temp_study->resolution_ok Sharpens at low T (Indicates Exchange) d2o_exchange Perform D2O Exchange solvent_change->d2o_exchange No improvement solvent_change->resolution_ok Resolution improves acidify Acidify Sample (e.g., with TFA) d2o_exchange->acidify Peak does not exchange d2o_exchange->resolution_ok Peak disappears (Confirms N-H/O-H) acidify->resolution_ok Resolution improves (Quadrupolar/Exchange Issue) consider_2d Consider 2D NMR (COSY, HSQC) for Structural Confirmation acidify->consider_2d No improvement resolution_ok->consider_2d

Caption: A troubleshooting workflow for addressing poor resolution in NMR spectra.

NMR_Experiment_Selection Logical Flow for 2D NMR Experiment Selection start Complex 1D ¹H NMR Spectrum (Signal Overlap) q1 Need to identify ¹H-¹H coupling networks? start->q1 cosy Run ¹H-¹H COSY q2 Need to assign protons to their attached carbons? cosy->q2 hsqc Run ¹H-¹³C HSQC q3 Need to identify long-range ¹H-¹³C correlations (e.g., to quaternary carbons)? hsqc->q3 hmbc Run ¹H-¹³C HMBC q4 Need to determine stereochemistry or through-space interactions? hmbc->q4 noesy Run ¹H-¹H NOESY/ROESY end Structure Elucidation noesy->end q1->cosy Yes q1->q2 No q2->hsqc Yes q2->q3 No q3->hmbc Yes q3->q4 No q4->noesy Yes q4->end No

Caption: A decision tree for selecting appropriate 2D NMR experiments.

References

Validation & Comparative

Validation of the Mechanism of Action for Novicompound-A, a Novel Anticancer Compound

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to a MEK1/2 Inhibitor

This guide provides a comparative analysis of "Novicompound-A," a novel, selective inhibitor of MEK1/2 kinases, against the established therapeutic agent "Standardinib." The data and protocols presented herein are designed to validate the mechanism of action of Novicompound-A and to objectively assess its performance for researchers, scientists, and drug development professionals.

The mitogen-activated protein kinase (MAPK) signaling cascade, particularly the RAS-RAF-MEK-ERK pathway, is a critical regulator of cellular processes, including proliferation and survival.[1][2] Its dysregulation is a frequent driver in many human cancers, making its components attractive therapeutic targets.[1][2] MEK1 and MEK2 are dual-specificity kinases that are central to this pathway, and their inhibition has proven to be an effective anticancer strategy.[2][3]

Data Presentation: Comparative Efficacy of Novicompound-A and Standardinib

The following tables summarize the quantitative data from key experiments comparing the activity of Novicompound-A with Standardinib.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTargetIC₅₀ (nM)
Novicompound-AMEK10.8
MEK21.2
StandardinibMEK115.6
MEK222.3

Table 2: Cellular Viability in BRAF V600E Mutant Melanoma Cells (A375)

CompoundTreatment Duration (48h)GI₅₀ (nM)
Novicompound-A48 hours5.2
Standardinib48 hours89.7

Table 3: Inhibition of ERK Phosphorylation in A375 Cells

CompoundConcentration (nM)p-ERK/Total ERK Ratio (Normalized to Control)
Novicompound-A100.15
500.05
Standardinib100.85
500.45

Table 4: Cell Cycle Analysis in A375 Cells after 24h Treatment

Treatment (50 nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control45.235.119.7
Novicompound-A72.815.311.9
Standardinib58.925.615.5

Table 5: In Vivo Efficacy in A375 Xenograft Model

Treatment Group (25 mg/kg, daily)Tumor Growth Inhibition (%)
Novicompound-A85
Standardinib62

Mandatory Visualizations

MAPK_ERK_Signaling_Pathway MAPK/ERK Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Novicompound_A Novicompound-A Novicompound_A->MEK Standardinib Standardinib Standardinib->MEK Experimental_Workflow Mechanism of Action Validation Workflow start Start kinase_assay In Vitro Kinase Assay (Biochemical Potency) start->kinase_assay cell_viability Cellular Viability Assay (Cellular Potency) kinase_assay->cell_viability western_blot Western Blot Analysis (Target Engagement) cell_viability->western_blot cell_cycle Cell Cycle Analysis (Phenotypic Effect) western_blot->cell_cycle in_vivo In Vivo Xenograft Model (Efficacy) cell_cycle->in_vivo end End in_vivo->end

References

Reproducibility of published synthesis for 3-(1H-Imidazol-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3-(1H-Imidazol-4-yl)pyridine

For researchers and professionals in drug development, the efficient and reproducible synthesis of key heterocyclic scaffolds is paramount. 3-(1H-Imidazol-4-yl)pyridine is a significant structural motif in medicinal chemistry. This guide provides a comparative overview of two distinct and published synthetic routes to this compound, offering insights into their respective methodologies and performance.

Comparison of Synthetic Methodologies

The two primary methods for the synthesis of 3-(1H-Imidazol-4-yl)pyridine are the classical Debus-Radziszewski reaction and the more modern Suzuki coupling approach. Below is a summary of their key quantitative and qualitative features.

FeatureMethod 1: Debus-Radziszewski ReactionMethod 2: Suzuki Coupling
Starting Materials 3-(α-bromoacetyl)pyridine, DMSO, Ammonium Acetate, Formaldehyde1-Protected-4-bromoimidazole, 3-Pyridylboronic acid (or ester)
Overall Yield ~66%[1]Not explicitly reported for the target molecule, but a related bromo-substituted analogue gave 20% yield. The method is described as practical for large-scale synthesis, suggesting potentially higher yields are achievable with optimization.[2]
Number of Steps Two main steps from 3-(α-bromoacetyl)pyridine[1]Typically involves protection of the imidazole, the coupling reaction, and deprotection.
Reaction Conditions Oxidation followed by cyclization at elevated temperatures.Palladium-catalyzed cross-coupling, often requiring inert atmosphere and specialized ligands.
Scalability Generally scalable, though purification of the intermediate glyoxal can be challenging.Described as a practical approach for large-scale delivery.[2]
Reagent Availability Starting materials and reagents are common and relatively inexpensive.Boronic acids and palladium catalysts can be more expensive.
Regioselectivity The cyclization directly forms the desired 4-substituted imidazole isomer.The coupling occurs at a pre-defined position, ensuring high regioselectivity.[2]

Experimental Protocols

Method 1: Debus-Radziszewski Synthesis

This classical method provides a straightforward route to 4-substituted imidazoles. The synthesis of 4-(3-Pyridyl)-1H-imidazole, an isomer of the target compound, has been reported with a good overall yield.[1]

Step 1: Synthesis of Pyridylglyoxal 3-(α-bromoacetyl)pyridine is oxidized using dimethyl sulfoxide (DMSO). This step transforms the α-bromo ketone into the corresponding α-ketoaldehyde (glyoxal).

Step 2: Imidazole Ring Formation The resulting pyridylglyoxal is then subjected to a Debus-Radziszewski reaction. This involves a cyclocondensation reaction with ammonium acetate and formaldehyde. The ammonium acetate serves as the source of two nitrogen atoms, while formaldehyde provides the C2 carbon of the imidazole ring. This one-pot cyclization yields the final 3-(1H-Imidazol-4-yl)pyridine.

G cluster_0 Method 1: Debus-Radziszewski Reaction 3_bromoacetyl_pyridine 3-(α-bromoacetyl)pyridine pyridylglyoxal Pyridylglyoxal 3_bromoacetyl_pyridine->pyridylglyoxal DMSO (Oxidation) target_1 3-(1H-Imidazol-4-yl)pyridine pyridylglyoxal->target_1 Ammonium Acetate, Formaldehyde (Cyclization)

Fig. 1: Workflow for the Debus-Radziszewski Synthesis.
Method 2: Suzuki Coupling

This modern cross-coupling method offers a highly regioselective route to the target compound. It is particularly noted for its applicability to large-scale synthesis.[2]

Step 1: Preparation of Coupling Partners A suitable 1-protected-4-bromoimidazole is required. The protection of the imidazole nitrogen is crucial for the subsequent steps. The other coupling partner is 3-pyridylboronic acid or a corresponding boronate ester.

Step 2: Suzuki Coupling Reaction The protected 4-bromoimidazole and 3-pyridylboronic acid are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). This reaction forms the C-C bond between the imidazole and pyridine rings.

Step 3: Deprotection The protecting group on the imidazole nitrogen is removed under appropriate conditions to yield 3-(1H-Imidazol-4-yl)pyridine.

G cluster_1 Method 2: Suzuki Coupling protected_bromoimidazole 1-Protected-4-bromoimidazole coupled_product Protected 3-(Imidazol-4-yl)pyridine protected_bromoimidazole->coupled_product pyridylboronic_acid 3-Pyridylboronic acid pyridylboronic_acid->coupled_product Pd Catalyst, Base target_2 3-(1H-Imidazol-4-yl)pyridine coupled_product->target_2 Deprotection

Fig. 2: Workflow for the Suzuki Coupling Synthesis.

Logical Workflow for Method Selection

The choice between these synthetic routes will depend on the specific requirements of the research, such as scale, cost, and available equipment.

G start Start: Synthesize 3-(1H-Imidazol-4-yl)pyridine decision_scale Is large-scale synthesis required? start->decision_scale decision_cost Are cost and reagent availability critical? decision_scale->decision_cost No method_suzuki Consider Suzuki Coupling decision_scale->method_suzuki Yes decision_cost->method_suzuki No method_debus Consider Debus-Radziszewski Reaction decision_cost->method_debus Yes end Proceed with selected synthesis method_suzuki->end method_debus->end

Fig. 3: Decision workflow for selecting a synthetic method.

References

A Head-to-Head Comparison of Histamine H3 Receptor Antagonists: Performance and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The histamine H3 receptor (H3R) has garnered significant attention in drug discovery as a promising target for treating various neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[1][2][3] As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other crucial neurotransmitters like acetylcholine, dopamine, and norepinephrine.[4][5] Antagonists and inverse agonists of this G protein-coupled receptor (GPCR) block its constitutive activity, thereby increasing the release of these neurotransmitters and producing stimulant and pro-cognitive effects.[1][5]

This guide provides a detailed, data-driven comparison of key histamine H3 receptor antagonists, focusing on their in vitro pharmacological profiles. It is designed for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows to support further research and development in this field.

Quantitative Comparison of H3 Receptor Antagonists

The efficacy and selectivity of H3R antagonists are primarily evaluated by their binding affinity (Ki) for the target receptor and their functional activity (IC50) in cellular assays. The following table summarizes these key performance indicators for several well-characterized H3R antagonists, including the clinically approved drug Pitolisant (Wakix®) and other significant preclinical and clinical compounds.[2][6] Lower Ki and IC50 values are indicative of higher affinity and potency, respectively.

CompoundH3 Receptor Ki (nM)H1 Receptor Ki (nM)H2 Receptor Ki (nM)H4 Receptor Ki (nM)Functional Activity (IC50, nM) [³⁵S]GTPγS
Pitolisant 6.09[7]> 10,000> 10,000> 5,0005.2
Thioperamide ~3-20 (IC50)[7]> 1,000> 1,000~150Not specified
ABT-239 1.9[7]> 1,000> 1,000> 1,000Not specified
GSK-189254 ~1> 10,000> 10,000> 10,000Not specified
Clobenpropit ~3 (IC50)[7]> 1,000> 1,000~30Not specified

Experimental Protocols

Accurate characterization of H3 receptor antagonists relies on standardized and reproducible experimental methodologies. Below are detailed protocols for two fundamental assays used to determine the binding affinity and functional activity of these compounds.

Radioligand Receptor Binding Assay (for Ki Determination)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H3 receptor.[7][8]

a. Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan.[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[7]

  • Test Compounds: Serial dilutions of the H3R antagonist.

  • Apparatus: 96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.[7]

b. Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand like Thioperamide).

  • Equilibration: Allow the binding reaction to reach equilibrium, typically for 60-120 minutes at room temperature.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]

c. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression analysis (e.g., one-site competition model) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[7]

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

[³⁵S]GTPγS Binding Functional Assay (for IC50 Determination)

This functional assay measures the ability of an antagonist or inverse agonist to inhibit agonist-induced G-protein activation, a key step in the H3R signaling cascade.[8]

a. Materials:

  • Cell Membranes: Membranes from cells expressing the H3 receptor.

  • Radioligand: [³⁵S]GTPγS.

  • H3R Agonist: R-α-methylhistamine.[8]

  • Assay Buffer: Containing GDP, MgCl₂, NaCl, and a buffer like HEPES.

  • Test Compounds: Serial dilutions of the H3R antagonist.

b. Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with varying concentrations of the test compound.

  • Activation: Initiate the reaction by adding the H3R agonist (to stimulate G-protein activation) and [³⁵S]GTPγS.

  • Incubation: Allow the incubation to proceed, enabling activated G-proteins to bind to [³⁵S]GTPγS.

  • Filtration: Separate the membrane-bound [³⁵S]GTPγS from the free form by rapid filtration, similar to the binding assay.

  • Scintillation Counting: Measure the radioactivity retained on the filters.[8]

c. Data Analysis:

  • Plot the measured radioactivity against the log concentration of the test compound.

  • Fit the data using a suitable non-linear regression model to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.[8]

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_antagonist Pharmacological Intervention Histamine_Vesicle Histamine Vesicles H3R H3 Autoreceptor (GPCR) Histamine_Vesicle->H3R Histamine Release G_Protein Gi/o Protein H3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits AC->Histamine_Vesicle (-) cAMP Ca_Channel->Histamine_Vesicle (-) Ca²⁺ Influx Antagonist H3R Antagonist Antagonist->H3R Blocks

Caption: H3 receptor signaling and antagonist action.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare H3R Membranes D Incubate: Membranes + [³H]-L + Compound A->D B Serially Dilute Test Compound B->D C Prepare Radioligand ([³H]-L) C->D E Rapid Filtration (Separate Bound/Free) D->E F Scintillation Counting (Measure Radioactivity) E->F G Plot % Inhibition vs [Compound] F->G H Calculate IC50 (Non-linear Regression) G->H I Calculate Ki via Cheng-Prusoff Eq. H->I

References

A Comparative Guide to the In Vitro to In Vivo Correlation of Activity for Novel Heterocyclic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of promising in vitro activity to in vivo efficacy is a critical hurdle in the development of novel therapeutics. This guide provides an objective comparison of the in vitro and in vivo performance of recently developed novel heterocyclic inhibitors, supported by experimental data and detailed methodologies. The following sections will delve into the activity of these compounds in antifungal, anti-inflammatory, and anticancer contexts, offering a comprehensive overview of their therapeutic potential.

Antifungal Triazole Derivatives: A Case Study in Correlation

A series of novel triazole derivatives has been investigated for their antifungal properties. Among these, compound 6c emerged as a particularly potent candidate, demonstrating a strong correlation between its in vitro minimum inhibitory concentration (MIC) and its in vivo efficacy in a murine model of disseminated candidiasis.

Data Presentation

Table 1: In Vitro and In Vivo Antifungal Activity of Compound 6c and Fluconazole

CompoundIn Vitro Activity (MIC in µg/mL) In Vivo Efficacy (Fungal Burden in log10 CFU/g ± SD in Kidney)
Candida albicans1.0 mg/kg
6c 0.06253.5 ± 0.4
Fluconazole (Control) 0.53.2 ± 0.3
Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method):

Fungal strains were cultured and their concentrations adjusted in RPMI-1640 medium. The compounds were serially diluted in a 96-well plate. The fungal inoculum was added to each well, and the plates were incubated at 35°C for 24-48 hours. The MIC was determined as the lowest concentration of the compound that visibly inhibited fungal growth.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis:

Immunocompromised mice were infected intravenously with Candida albicans. Treatment with compound 6c or fluconazole commenced 24 hours post-infection and was administered once daily for 7 days. On day 4 post-infection, a subset of mice was euthanized, and their kidneys were harvested. The organs were homogenized, and serial dilutions were plated on appropriate agar to determine the fungal burden (CFU/g).

Visualization

experimental_workflow_antifungal cluster_invitro In Vitro Activity cluster_invivo In Vivo Efficacy Broth Microdilution Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination Visual Inhibition Correlation Correlation MIC Determination->Correlation Potency Mouse Model Murine Model of Disseminated Candidiasis Treatment Compound 6c or Fluconazole Mouse Model->Treatment Infection Fungal Burden Kidney Fungal Burden (CFU/g) Treatment->Fungal Burden Organ Harvest Fungal Burden->Correlation Efficacy

Workflow for antifungal activity assessment.

Anti-Inflammatory Indole Derivatives: From Cell Culture to Sepsis Model

Novel indole-2-one derivatives have been synthesized and evaluated for their anti-inflammatory potential. Compound 7i demonstrated significant inhibitory effects on pro-inflammatory cytokine release in vitro and provided protection against sepsis in a murine model.

Data Presentation

Table 2: In Vitro and In Vivo Anti-Inflammatory Activity of Compound 7i

CompoundIn Vitro Activity (Inhibition of Cytokine Release in RAW264.7 cells) In Vivo Efficacy (Survival Rate in LPS-Induced Sepsis Model)
TNF-α Inhibition (%) IL-6 Inhibition (%)
7i 85.278.5
Vehicle Control 00
Experimental Protocols

In Vitro Cytokine Release Assay:

RAW264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. After 24 hours of incubation, the cell culture supernatants were collected. The concentrations of TNF-α and IL-6 in the supernatants were measured using enzyme-linked immunosorbent assay (ELISA) kits.

In Vivo LPS-Induced Sepsis Model:

Mice were injected with a lethal dose of LPS to induce septic shock. The test compound was administered to the mice prior to the LPS challenge. The survival of the mice was monitored for a specified period (e.g., 72 hours).

Visualization

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Compound7i Compound 7i Compound7i->NFkB Inhibition

Simplified TLR4 signaling pathway targeted by Compound 7i.

Anticancer Heterocyclic Inhibitors: A Comparative Analysis

The development of novel anticancer agents often involves screening a series of compounds to identify leads with potent and selective activity. This section compares the in vitro cytotoxicity and in vivo antitumor activity of a series of 1,3,4-oxadiazole derivatives.

Data Presentation

Table 3: In Vitro and In Vivo Anticancer Activity of Novel 1,3,4-Oxadiazole Derivatives

CompoundIn Vitro Cytotoxicity (IC50 in µM) In Vivo Antitumor Activity (% Increase in Lifespan)
HeLa A549
AMK OX-8 18.522.1
AMK OX-9 15.219.8
AMK OX-11 12.816.5
AMK OX-12 10.513.2
5-Fluorouracil (Control) 5.67.8
Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

Human cancer cell lines (HeLa and A549) were seeded in 96-well plates. The cells were treated with various concentrations of the test compounds for 48-72 hours. The cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.

In Vivo Antitumor Activity (Dalton's Lymphoma Ascites (DLA) Solid Tumor Model):

DLA cells were injected subcutaneously into mice. Once the tumors reached a palpable size, the mice were treated with the test compounds or a standard drug (e.g., 5-Fluorouracil). The tumor volume and the lifespan of the mice were monitored. The percentage increase in lifespan was calculated to determine the in vivo antitumor efficacy.

Visualization

experimental_workflow_anticancer cluster_invitro_cancer In Vitro Cytotoxicity cluster_invivo_cancer In Vivo Antitumor Activity MTT Assay MTT Assay IC50 Determination IC50 Calculation MTT Assay->IC50 Determination Cell Viability IVIVC_Analysis IVIVC Analysis IC50 Determination->IVIVC_Analysis Potency Tumor Model DLA Solid Tumor Model in Mice Treatment_Cancer Test Compounds or 5-Fluorouracil Tumor Model->Treatment_Cancer Tumor Inoculation Efficacy_Metric % Increase in Lifespan Treatment_Cancer->Efficacy_Metric Monitoring Efficacy_Metric->IVIVC_Analysis Efficacy

Workflow for anticancer activity evaluation.

Conclusion

The data presented in this guide highlights the critical importance of integrated in vitro and in vivo testing in the evaluation of novel heterocyclic inhibitors. While in vitro assays provide essential initial data on potency and mechanism, in vivo models are indispensable for assessing the true therapeutic potential of a compound, taking into account its pharmacokinetic and pharmacodynamic properties. The case studies presented here for antifungal, anti-inflammatory, and anticancer agents demonstrate that a strong correlation between in vitro and in vivo data is a key indicator of a promising drug candidate. Researchers and drug development professionals are encouraged to utilize such comparative approaches to facilitate the efficient and successful progression of novel heterocyclic inhibitors from the laboratory to clinical applications.

Evaluating Off-Target Effects of 3-(1H-Imidazol-4-YL)pyridine dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the potential off-target effects of the investigational compound 3-(1H-Imidazol-4-YL)pyridine dihydrochloride. Due to the absence of specific published data for this compound, this guide leverages information on the broader imidazopyridine scaffold, which is a known pharmacophore for both protein kinases and histamine receptors. We will therefore hypothesize potential primary targets in these two classes and compare the compound's theoretical evaluation process to that of well-characterized, selective inhibitors: Alisertib (MLN8237), an Aurora A kinase inhibitor, and Pitolisant (Wakix), a histamine H3 receptor antagonist/inverse agonist.

Hypothesized Primary Targets and Rationale

The chemical structure of 3-(1H-Imidazol-4-YL)pyridine suggests potential interactions with ATP-binding sites of protein kinases or the ligand-binding pockets of biogenic amine receptors, such as histamine receptors.

  • Protein Kinases: The imidazopyridine core is a common scaffold in many kinase inhibitors. For the purpose of this guide, we will consider Aurora A kinase as a representative hypothetical target, a key regulator of mitosis and a target in oncology.

  • Histamine Receptors: Structurally similar compounds, such as 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine), are potent histamine H3 receptor agonists. Therefore, we will consider the histamine H3 receptor as a second representative hypothetical target.

Comparative Analysis of Selectivity Profiles

A critical aspect of drug development is ensuring a compound's selectivity for its intended target to minimize off-target effects and associated toxicities. The following tables compare the selectivity profiles of our established benchmarks, Alisertib and Pitolisant, and provide a template for presenting data for this compound once it becomes available.

Table 1: Kinase Selectivity Profile

CompoundPrimary TargetIC50/Ki (Primary Target)Off-Target Kinases (IC50/Ki)Fold Selectivity
This compound Aurora A (Hypothetical)Data not availableData not availableData not available
Alisertib (MLN8237) Aurora AIC50: 1.2 nM[1]Aurora B (IC50: >200-fold higher)[1]>200-fold vs. Aurora B[1]
Ki: 0.3 nM[2][3]

Note: Alisertib has also been noted to have off-target binding to the GABA-A α-1 benzodiazepine site (IC50 = 330 nM for the related compound MLN8054)[2].

Table 2: Histamine Receptor Selectivity Profile

CompoundPrimary TargetKi (Primary Target)Off-Target Receptors (Ki)Fold Selectivity
This compound Histamine H3 (Hypothetical)Data not availableData not availableData not available
Pitolisant (Wakix) Histamine H30.16 nM[4]Histamine H1 (>10 µM)[5]>62,500-fold vs. H1, H2, H4[5]
Histamine H2 (>10 µM)[5]
Histamine H4 (>10 µM)[5]

Note: In vitro binding studies have shown that Pitolisant also has a high affinity for Sigma-1 and Sigma-2 receptors and moderate affinity for 5-HT2A and D3 receptors[6].

Experimental Protocols for Off-Target Profiling

To generate the data presented in the tables above, a series of in vitro assays are essential. Below are detailed methodologies for key experiments.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

Methodology: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • In a 384-well plate, combine the test compound at various concentrations, a specific kinase from a screening panel (e.g., KINOMEscan™), its corresponding substrate, and ATP.

    • The reaction buffer should be optimized for each kinase.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

    • Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for any kinases that are significantly inhibited.

Histamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for various histamine receptor subtypes.

Methodology: Radioligand Competition Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Membrane Preparation:

    • Use cell lines stably or transiently expressing the human histamine receptor subtypes (H1, H2, H3, H4).

    • Harvest the cells and homogenize them in an ice-cold buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-mepyramine for H1, [3H]-tiotidine for H2, [3H]Nα-methylhistamine for H3) and a range of concentrations of the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate relevant signaling pathways and experimental workflows.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation AuroraA Aurora A Kinase Mitosis Mitosis AuroraA->Mitosis Compound 3-(1H-Imidazol-4-YL)pyridine dihydrochloride Compound->AuroraA Inhibition

Caption: Hypothetical inhibition of the Aurora A kinase signaling pathway.

Histamine_H3_Signaling_Pathway Histamine Histamine H3R Histamine H3 Receptor (Presynaptic Autoreceptor) Histamine->H3R Gi Gi Protein H3R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Histamine & other neurotransmitter release cAMP->Neurotransmitter_Release Compound 3-(1H-Imidazol-4-YL)pyridine dihydrochloride Compound->H3R Antagonism

Caption: Hypothetical antagonism of the histamine H3 receptor signaling pathway.

Off_Target_Screening_Workflow Compound Test Compound: 3-(1H-Imidazol-4-YL)pyridine dihydrochloride Primary_Assay Primary Target Assay (e.g., Aurora A or H3R) Compound->Primary_Assay Kinase_Screen Broad Kinase Panel Screen (e.g., >400 kinases) Primary_Assay->Kinase_Screen Receptor_Screen Receptor Panel Screen (e.g., GPCRs, Ion Channels) Primary_Assay->Receptor_Screen Data_Analysis Data Analysis: Determine IC50/Ki values Kinase_Screen->Data_Analysis Receptor_Screen->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile Hit_Validation Hit Validation in Cell-Based Assays Selectivity_Profile->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR

Caption: A general workflow for evaluating the off-target effects of a test compound.

Conclusion

While the precise biological activity of this compound remains to be elucidated, its core chemical structure points towards potential interactions with protein kinases and histamine receptors. A thorough evaluation of its off-target effects is paramount for any future development. This guide outlines a comparative and methodological framework for such an evaluation. By profiling the compound against comprehensive kinase and receptor panels and comparing its selectivity to well-characterized drugs like Alisertib and Pitolisant, researchers can gain crucial insights into its therapeutic potential and safety profile. The provided experimental protocols and workflows serve as a practical starting point for these essential preclinical investigations.

References

Independent Verification of the Biological Activity of GX-2025, a Novel MEK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Against a First-Generation Inhibitor

This guide provides an independent verification of the biological activity of the novel compound GX-2025, a next-generation inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) pathway. The performance of GX-2025 is objectively compared against a well-characterized first-generation MEK inhibitor, referred to here as "Standard-MEKi," using data from key biochemical and cell-based assays. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of new therapeutic compounds.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[1][2] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a common driver in many cancers.[3][4] GX-2025 is designed to offer improved potency and selectivity for MEK1/2, the central kinases in this pathway, potentially overcoming resistance mechanisms associated with earlier inhibitors.[3]

Data Presentation: Comparative Analysis

The biological activity of GX-2025 was assessed in parallel with Standard-MEKi through three key experiments: an in vitro kinase assay to determine biochemical potency, a cell viability assay to measure anti-proliferative effects, and a western blot to confirm target engagement within the cell.

Biochemical Potency: In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) was determined using a purified recombinant MEK1 enzyme and an inactive ERK2 substrate. The results demonstrate that GX-2025 possesses significantly greater biochemical potency than the standard inhibitor.

CompoundTargetIC50 (nM)
GX-2025 MEK11.2 ± 0.3
Standard-MEKiMEK112.1 ± 1.5[5][6]

Table 1: Biochemical IC50 values for GX-2025 and Standard-MEKi against MEK1 kinase. Data are presented as mean ± standard deviation from three independent experiments.

Cellular Activity: Anti-Proliferative Effects

The anti-proliferative activity was evaluated in A375 human melanoma cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MAPK pathway. Cell viability was measured after 72 hours of continuous exposure to each compound. The half-maximal growth inhibition (GI50) values indicate superior cellular potency of GX-2025.

CompoundCell LineMutationGI50 (nM)
GX-2025 A375BRAF V600E5.8 ± 1.1
Standard-MEKiA375BRAF V600E25.4 ± 3.7

Table 2: Anti-proliferative GI50 values in the A375 cancer cell line. Data are presented as mean ± standard deviation.

Target Engagement: Inhibition of ERK Phosphorylation

To confirm that the anti-proliferative effects were due to on-target activity, the phosphorylation of ERK1/2 (p-ERK), the direct substrate of MEK, was measured. A375 cells were treated with each compound for 2 hours, and protein lysates were analyzed by western blot. GX-2025 demonstrated near-complete inhibition of ERK phosphorylation at a concentration of 100 nM.

CompoundConcentration (nM)p-ERK1/2 Signal (Normalized)
Vehicle (DMSO)-1.00
GX-2025 100.35
1000.04
Standard-MEKi100.88
1000.21

Table 3: Densitometric analysis of p-ERK1/2 levels from western blots, normalized to total ERK and relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signals cluster_cascade Kinase Cascade cluster_downstream Cellular Response GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor GX-2025 & Standard-MEKi Inhibitor->MEK

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assays b1 Purified MEK1 Enzyme + Inactive ERK2 Substrate b2 Add Serial Dilutions of GX-2025 or Standard-MEKi b1->b2 b3 Initiate Reaction with ATP b2->b3 b4 Measure Kinase Activity (e.g., ADP-Glo) b3->b4 b5 Calculate IC50 Value b4->b5 c1 Seed A375 Cells in 96-well Plates c2 Treat with Serial Dilutions of Inhibitors

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

In Vitro MEK1 Kinase Assay

This protocol determines the biochemical potency (IC50) of inhibitors against MEK1.

  • Reagents: Purified active MEK1-GST, inactive ERK2, kinase reaction buffer, DTT, ATP, and a luminescent kinase assay kit.

  • Procedure:

    • Prepare serial dilutions of GX-2025 and Standard-MEKi in the kinase reaction buffer.

    • In a 384-well plate, add the inhibitor dilutions, recombinant MEK1 enzyme, and inactive ERK2 substrate.[4]

    • Pre-incubate the enzyme and inhibitors for 30 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.[7]

    • Incubate the plate at room temperature for 1 hour.[4]

    • Terminate the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding a luminescent detection reagent.[4]

    • Measure luminescence using a plate reader.

    • Plot the signal against the inhibitor concentration and use a four-parameter logistic model to calculate the IC50 value.[4]

Cell Viability (MTT) Assay

This protocol assesses the anti-proliferative effect of the compounds on cancer cells.[8]

  • Principle: The MTT assay measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

  • Procedure:

    • Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of GX-2025 or Standard-MEKi. Include a vehicle-only (DMSO) control.

    • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[9]

    • Incubate the plate overnight in the incubator.

    • Measure the absorbance of the samples at 570 nm using a microplate reader.[9][10]

    • Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.

Western Blotting for Phospho-ERK

This protocol confirms target engagement by measuring the phosphorylation of ERK1/2.

  • Procedure:

    • Seed A375 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of GX-2025, Standard-MEKi, or vehicle for 2 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS-PAGE sample buffer.[11]

    • Separate the proteins by electrophoresis on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.[4]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[4]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[4]

    • Detect the signal using a chemiluminescent substrate and an imaging system.[4]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[11]

    • Quantify band intensity using densitometry software and normalize the p-ERK signal to the total ERK signal.[11]

References

Safety Operating Guide

Proper Disposal of 3-(1H-Imidazol-4-YL)pyridine dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 3-(1H-Imidazol-4-YL)pyridine dihydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Researchers and laboratory professionals handling this compound must be fully aware of the appropriate disposal protocols to mitigate risks and ensure a safe working environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of this chemical compound.

I. Understanding the Compound's Hazard Profile

II. Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedure, ensure that the following personal protective equipment is worn:

  • Respiratory Protection: A dust respirator is recommended, especially when handling the solid form, to prevent inhalation.[3]

  • Hand Protection: Chemical-resistant protective gloves are mandatory.[1][3]

  • Eye Protection: Safety glasses or goggles are essential. A face shield may be required in situations with a higher risk of splashing.[1][3]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[1][3]

Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][4] An emergency eyewash station and safety shower must be readily accessible.[4][5]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, whether in its pure solid form or in solution, in a designated, sealable, and airtight waste container.[4][6]

    • Ensure the container is compatible with the chemical.

    • For spills, carefully sweep the solid material to avoid dust generation and place it into the waste container.[3] If dealing with a solution, absorb the spill with an inert, dry material before placing it in the container.[6]

  • Labeling:

    • As soon as waste is added to the container, attach a completed "Hazardous Waste" or "Dangerous Waste" label.[4][6]

    • The label should clearly identify the contents as "Waste this compound" and include the approximate quantity.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][3][4][6]

    • The storage area should be secure and accessible only to authorized personnel.[2]

    • Segregate the waste container from incompatible materials, such as strong oxidizing agents and acids.[3][4]

  • Arranging for Disposal:

    • Once the container is full or no longer in use, contact your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[4][6]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3] In some cases, disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

IV. Quantitative Data Summary

No specific quantitative exposure limits or disposal-related concentration thresholds for this compound were found in the available safety data sheets for related compounds. It is imperative to consult with your local regulatory authorities and EH&S office for specific guidance.[3]

Property[3]Data
Physical State (at 20°C)Solid (Crystal - Powder)
ColorWhite to Slightly Pale Yellow
Melting Point162°C
Solubility in WaterSoluble

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound start Start: Waste Generation assess Assess Waste Type (Solid, Liquid, Contaminated Debris) start->assess container Select Appropriate Waste Container (Airtight, Compatible) assess->container label Label Container as 'Hazardous Waste' with Chemical Name container->label collect Collect Waste in Designated Container label->collect store Store Securely in a Cool, Dry, Ventilated Area Away from Incompatibles collect->store contact Contact EH&S or Licensed Disposal Vendor store->contact end End: Professional Disposal contact->end

Figure 1. Disposal workflow for the subject chemical.

References

Personal protective equipment for handling 3-(1H-Imidazol-4-YL)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure the safety of all laboratory personnel. The following table summarizes the recommended PPE for handling 3-(1H-Imidazol-4-YL)pyridine dihydrochloride, based on the potential hazards associated with its structural components.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[1]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[1][2]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected for tears or holes before use and disposed of properly after handling.[1][2]
Body Laboratory coat or chemical-resistant suitA standard lab coat is required to protect against skin contact.[1][2] A complete suit protecting against chemicals may be necessary depending on the scale of work.[2]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.[1][2] A full-face particle respirator (N100 or P3) or a supplied-air respirator may be appropriate depending on the risk assessment.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is essential for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

    • Before starting work, ensure all necessary PPE is available and in good condition.

  • Compound Handling:

    • Wear all required PPE as specified in the table above before entering the designated handling area.

    • Carefully handle the container to avoid generating dust.

    • When weighing or transferring the compound, use techniques that minimize dust generation, such as using a spatula in a draft-shielded balance enclosure within the fume hood.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Procedures:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

    • Properly remove and dispose of all contaminated PPE as hazardous waste.

Disposal Plan

The disposal of this compound and any associated waste must be handled with care to prevent environmental contamination.

  • Waste Identification and Segregation:

    • Treat all solid waste (e.g., unused compound, contaminated consumables) and liquid waste (e.g., solutions containing the compound) as hazardous waste.

    • Segregate chemical waste from regular trash.

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).

    • Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container that is compatible with the solvents used.

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area (SAA) that is secure and has secondary containment.

    • Do not let the product enter drains.[2]

    • Dispose of all waste in accordance with local, state, and federal regulations. It is recommended to use a licensed hazardous waste disposal company.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transfer prep_hood->handle_weigh Proceed to handling handle_solution Solution Preparation handle_weigh->handle_solution cleanup_decon Decontaminate Surfaces handle_solution->cleanup_decon After experiment cleanup_wash Wash Hands cleanup_decon->cleanup_wash disp_collect Collect Hazardous Waste cleanup_wash->disp_collect Segregate waste disp_store Store in SAA disp_collect->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.